molecular formula C7H14O.C5H4O2<br>C12H18O3 B13785180 Furan-2-carbaldehyde;heptanal CAS No. 68411-59-6

Furan-2-carbaldehyde;heptanal

Cat. No.: B13785180
CAS No.: 68411-59-6
M. Wt: 210.27 g/mol
InChI Key: ZBPBSTCWSSOXIP-UHFFFAOYSA-N
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Description

Significance of Aldehydes in Organic Synthesis and Industrial Chemistry

Aldehydes are fundamental building blocks in organic synthesis due to their inherent reactivity with a wide range of nucleophiles. sigmaaldrich.com The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes them susceptible to nucleophilic attack, a key step in many chemical reactions. numberanalytics.com This reactivity allows for their facile conversion into other functional groups, forming the basis for important reactions like aldol (B89426) condensations and Wittig reactions to create more complex molecular architectures. numberanalytics.com

In the industrial realm, aldehydes are crucial intermediates for the production of a multitude of commercial products. byjus.com They are used to synthesize resins, plasticizers, solvents, and various chemicals that find use in the textile, food, rubber, and healthcare industries. byjus.com For instance, formaldehyde (B43269) is a key component in the production of plastics like Bakelite, while other aldehydes are essential in creating the characteristic scents of perfumes and the authentic tastes of flavorings. sigmaaldrich.combyjus.com Their broad utility underscores their importance in both academic research and large-scale chemical manufacturing. numberanalytics.commedium.com

Furan-2-carbaldehyde: A Key Bio-Based Platform Chemical

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a significant heterocyclic aldehyde derived from renewable resources. wikipedia.orgatamanchemicals.com It is recognized as a promising platform chemical due to its potential to be converted into a wide range of valuable chemicals and biofuels, offering a sustainable alternative to petroleum-based feedstocks. csic.esresearchgate.net

The history of furan-2-carbaldehyde dates back to the 19th century, and it is considered one of the oldest organic chemicals derived from natural precursors. wikipedia.org The name "furfural" is derived from the Latin word "furfur," meaning bran, which alludes to its common source. wikipedia.org The structure of furfural was a subject of speculation and research by notable chemists like Adolf von Baeyer and Heinrich Limpricht in the 1870s, with its correct chemical structure being proposed by 1886. wikipedia.org

Furan-2-carbaldehyde is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars (C5 sugars) like xylose. atamanchemicals.com These sugars are abundant in lignocellulosic biomass, which includes agricultural residues such as corncobs, oat husks, wheat bran, and sawdust. wikipedia.orgatamanchemicals.com This makes furfural a product derived exclusively from non-food biomass, positioning it as a key component in the development of modern biorefineries. wikipedia.orgatamanchemicals.com The production process often involves treating the biomass with steam, and the residual solid biomass can be burned to provide energy for the plant, contributing to a more sustainable and circular manufacturing process. wikipedia.org

Furan-2-carbaldehyde consists of a furan (B31954) ring with an aldehyde group attached at the 2-position. wikipedia.org This structure, with its combination of an aromatic-like furan ring and a reactive aldehyde group, gives the molecule a high degree of chemical versatility. csic.es The molecule is nearly planar, with only a slight twist between the furan ring and the aldehyde group. nih.gov

The reactivity of furan-2-carbaldehyde is twofold. The aldehyde group can undergo typical aldehyde reactions such as oxidation to form carboxylic acids, reduction to alcohols (like furfuryl alcohol), and condensation reactions. csic.esmdpi.com Simultaneously, the furan ring can participate in reactions like hydrogenation, oxidation, and nitration. csic.es This dual reactivity allows for the synthesis of a wide array of derivatives, including solvents, polymers (furan resins), fuels, and other fine chemicals. wikipedia.orgcsic.es For example, hydrogenation of furfural yields furfuryl alcohol, a precursor to resins used in composites and adhesives, and further hydrogenation leads to tetrahydrofurfuryl alcohol, a solvent used in agriculture. wikipedia.org

Table 1: Physicochemical Properties of Furan-2-carbaldehyde

PropertyValue
IUPAC NameFuran-2-carbaldehyde
SynonymsFurfural, 2-Furaldehyde, Pyromucic aldehyde
CAS Number98-01-1
Molecular FormulaC₅H₄O₂
Molar Mass96.085 g·mol⁻¹
AppearanceColorless oil
OdorAlmond-like
Density1.1601 g/mL (20 °C)
Boiling Point162 °C (324 °F; 435 K)
Melting Point-37 °C (-35 °F; 236 K)
Solubility in water83 g/L
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Heptanal (B48729): An Important Aliphatic Aldehyde Intermediate

Heptanal, also known as heptaldehyde, is a seven-carbon straight-chain (aliphatic) aldehyde. chemimpex.comwikipedia.org It is a valuable intermediate in the chemical industry, particularly for the synthesis of fragrances and flavorings. chemimpex.com

Heptanal occurs naturally in the essential oils of certain plants, such as ylang-ylang, clary sage, and bitter orange. wikipedia.org Historically, a significant method for its production was the fractional distillation of castor oil, a process described as early as 1878. wikipedia.org The large-scale industrial production of heptanal relies on two main routes. wikipedia.org The first is the pyrolytic cleavage of ricinoleic acid, which is the primary fatty acid in castor oil. wikipedia.org The second, more modern route is the hydroformylation of 1-hexene, a reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. wikipedia.org

While traditional production relies on petrochemical feedstocks (for 1-hexene) or agricultural products (castor oil), research is ongoing into more sustainable production pathways. rsc.orgacs.org The principles of green chemistry encourage the use of renewable feedstocks and energy-efficient processes. rsc.org The valorization of biomass to produce platform chemicals that can be converted to compounds like heptanal is an area of active research, aiming to reduce the environmental footprint of chemical manufacturing. acs.orgresearchgate.net

Heptanal is a colorless liquid with a characteristic strong, fruity, and fatty-oily odor. wikipedia.orgthegoodscentscompany.com This distinct scent profile makes it a valuable component in the fragrance industry for creating green and citrus notes in perfumes. chemimpex.comthegoodscentscompany.com

As an aldehyde, heptanal is highly reactive. solubilityofthings.com It can be oxidized to form heptanoic acid or reduced to produce heptanol (B41253). wikipedia.org A key reaction showcasing its versatility is the Knoevenagel condensation with benzaldehyde (B42025), which produces jasminaldehyde, a widely used fragrance ingredient with a jasmine-like aroma. wikipedia.orgresearchgate.net Heptanal can also undergo self-condensation, particularly at higher temperatures, to form by-products. researchgate.net Its reactivity makes it a versatile building block for synthesizing not only fragrances but also surfactants, plasticizers, and other specialty chemicals. chemimpex.com

Table 2: Physicochemical Properties of Heptanal

PropertyValue
IUPAC NameHeptanal
SynonymsHeptaldehyde, Aldehyde C-7, Enanthaldehyde
CAS Number111-71-7
Molecular FormulaC₇H₁₄O
Molar Mass114.19 g·mol⁻¹
AppearanceClear colorless liquid
Density0.8191 g/cm³
Boiling Point152.8 °C (307.0 °F; 425.9 K)
Melting Point-43.3 °C (-45.9 °F; 229.8 K)
Solubility in waterSlightly soluble
Data sourced from Wikipedia and Chem-Impex. chemimpex.comwikipedia.org

Interdisciplinary Research Overlaps and Distinct Academic Trajectories of Furan-2-carbaldehyde and Heptanal

The academic journeys of Furan-2-carbaldehyde and Heptanal are largely independent, driven by their unique chemical structures and natural sources. Furan-2-carbaldehyde's path is rooted in sustainable chemistry, while Heptanal's is linked to food science, perfumery, and environmental studies. Nevertheless, their shared aldehyde functionality creates specific points of intersection, particularly in synthetic chemistry and the flavor industry.

Distinct Academic Trajectory of Furan-2-carbaldehyde

Furan-2-carbaldehyde, or furfural, is a pivotal platform molecule derived from lignocellulosic biomass, the non-edible portion of plants. scirp.orgresearchgate.net This renewable origin makes it a central focus in green chemistry. mdpi.com A significant portion of research is dedicated to its conversion into biofuels and other valuable chemicals. researchgate.netfrontiersin.org As a versatile building block, it is indispensable in organic synthesis for creating a wide array of products, including pharmaceuticals, polymers, and dyes. mdpi.comsolubilityofthings.com Its derivatives are the subject of extensive research for their potential biological activities, such as antimicrobial, antioxidant, and antitumor properties. scirp.org

Table 1: Research Focus on Furan-2-carbaldehyde

Research Field Key Focus / Application Representative Research Findings
Green Chemistry Renewable platform chemical from biomass. mdpi.com Produced from agricultural byproducts like corncobs and wheat bran. scirp.orgwikipedia.org
Biofuel Production Precursor to biofuels like 2,5-dimethylfuran (B142691) (DMF). researchgate.net Considered a promising platform for lignocellulosic biofuels.
Organic Synthesis Versatile building block for heterocyclic compounds. solubilityofthings.com Used in the synthesis of furan, pharmaceuticals, and fine chemicals. scirp.org
Medicinal Chemistry Synthesis of biologically active derivatives. scirp.orgnih.gov Derivatives exhibit antimicrobial, antiviral, and antioxidant activities. scirp.org

| Polymer Science | Monomer for producing polymeric materials. mdpi.com | An important starting material for various polymeric materials. mdpi.com |

Distinct Academic Trajectory of Heptanal

Heptanal's research profile is dominated by its role as a volatile organic compound (VOC). It is a straight-chain aldehyde often formed from the oxidation of lipids, making it a key compound in food chemistry for studying flavor development and spoilage. solubilityofthings.commdpi.com Its distinct fatty and fruity aroma is utilized in the flavor and fragrance industry. foodb.casolubilityofthings.com In environmental science, Heptanal is studied for its role in atmospheric chemistry, where it can participate in the formation of secondary organic aerosols that impact air quality and climate. solubilityofthings.comresearchgate.net Furthermore, it has been investigated as a potential biomarker for certain diseases, such as lung cancer. foodb.ca

Table 2: Research Focus on Heptanal

Research Field Key Focus / Application Representative Research Findings
Flavor & Fragrance Component in fragrances and flavorings. solubilityofthings.com Used as a precursor to jasmine aldehyde (alpha-pentylcinnamaldehyde). foodb.ca
Food Chemistry Marker for lipid oxidation in foods. solubilityofthings.commdpi.com Its concentration increases in dairy powders during storage, correlating with "painty" and "off-flavors". mdpi.com
Atmospheric Chemistry Role in the formation of secondary organic aerosols. solubilityofthings.comresearchgate.net Photolysis in air produces products like pent-1-ene, CO, and ethanal, influencing atmospheric composition. researchgate.net
Biochemical Research Influence on metabolic pathways and pheromone signaling. solubilityofthings.com Investigated as a potential biomarker for lung cancer. foodb.ca

| Organic Synthesis | Intermediate for various organic compounds. pubcompare.ai | Used in hydroformylation reactions to produce other chemicals. researchgate.net |

Interdisciplinary Research Overlaps

Despite their divergent primary research fields, the paths of Furan-2-carbaldehyde and Heptanal converge in areas where their aldehyde reactivity can be jointly exploited or where their sensory properties are combined.

Organic Synthesis: The most direct overlap occurs in synthetic chemistry. Both compounds can serve as reactants in aldol condensation reactions to create larger, more complex molecules. smolecule.com Research in this area explores the reaction of the aldehyde group of Heptanal with the furan ring system of Furan-2-carbaldehyde to synthesize novel compounds with potential applications in pharmaceuticals and agrochemicals. smolecule.com

Flavor and Fragrance Chemistry: Both Furan-2-carbaldehyde and Heptanal are used as flavoring agents. foodb.casolubilityofthings.com While they contribute different notes—Furan-2-carbaldehyde has a characteristic almond-like, bready aroma, and Heptanal has a fatty, green, fruity scent—they can be used in the same final products to create complex flavor and aroma profiles. foodb.casolubilityofthings.comsolubilityofthings.com For instance, both have been identified as volatile compounds in acacia honey. dergipark.org.tr This application falls under the interdisciplinary field of sensory science. isnff-jfb.com

Table 3: Interdisciplinary Research Overlaps of Furan-2-carbaldehyde and Heptanal

Area of Overlap Description Specific Example
Organic Synthesis Used as co-reactants to build larger molecular structures. Aldol condensation of Furan-2-carbaldehyde with Heptanal to form β-hydroxy aldehydes, which can be dehydrated to α,β-unsaturated aldehydes. smolecule.com

Properties

CAS No.

68411-59-6

Molecular Formula

C7H14O.C5H4O2
C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

furan-2-carbaldehyde;heptanal

InChI

InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H

InChI Key

ZBPBSTCWSSOXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=O.C1=COC(=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization

Furan-2-carbaldehyde Synthesis from Lignocellulosic Biomass

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a versatile platform chemical derived from the pentosan-containing fractions of lignocellulosic biomass, such as agricultural residues and wood waste. researchgate.netatamanchemicals.commdpi.comresearchgate.netrsc.orgwho.int Its production is a cornerstone of modern biorefining, offering a renewable alternative to petroleum-based chemicals. csic.es

The conventional method for producing Furan-2-carbaldehyde involves the acid-catalyzed hydrolysis of pentosans (polymers of five-carbon sugars) into pentoses, primarily xylose, which is then dehydrated to form the final product. atamanchemicals.comwikipedia.orgbuketov.edu.kz This process can be carried out in a single step, where hydrolysis and dehydration occur simultaneously, or in two steps, with hydrolysis under milder conditions followed by dehydration. sci-hub.se The two-step process is often favored as it can lead to higher yields of Furan-2-carbaldehyde and better preservation of the solid residues for further valorization. sci-hub.se

Various catalysts are employed in this conversion. Mineral acids like sulfuric acid have been traditionally used. researchgate.net However, research has increasingly focused on solid acid catalysts to create more sustainable and less corrosive processes. nih.gov These heterogeneous catalysts, which can include metal oxides, zeolites, and metal phosphates, offer the advantage of easier separation and recycling. nih.govresearchgate.net The reaction temperature is a critical parameter, with industrial processes typically operating between 153-184 °C. researchgate.net

The dehydration of xylose to Furan-2-carbaldehyde is catalyzed by acids, while bases can catalyze the isomerization of monosaccharides. nih.gov Undesired side reactions can occur, leading to the formation of byproducts and catalyst deactivation. nih.gov The choice of catalyst and reaction conditions plays a significant role in maximizing selectivity towards Furan-2-carbaldehyde. nih.gov

Table 1: Comparison of Catalytic Systems for Furan-2-carbaldehyde Synthesis

Catalyst TypeDescriptionAdvantagesDisadvantages
Mineral Acids (e.g., H₂SO₄)Homogeneous catalysts traditionally used in industrial production.High activity.Corrosive, difficult to recycle, can lead to equipment and environmental issues. nih.gov
Solid Acids (e.g., Zeolites, Metal Oxides)Heterogeneous catalysts that are solid and do not dissolve in the reaction medium.Easily separated and recycled, less corrosive, more environmentally friendly. nih.govCan be prone to deactivation, may have lower activity than mineral acids. nih.gov
Ionic LiquidsSalts that are liquid at low temperatures, acting as both solvent and catalyst.Can lead to high furfural yields and are tunable for specific reactions. mdpi.comCost and recyclability can be challenging. nih.gov
Metal Chlorides (e.g., SnCl₄, CrCl₃)Lewis acidic salts that can catalyze the dehydration of xylose.High catalytic activity, can be used in combination to improve yields. mdpi.comCan be corrosive and may require specific solvent systems. mdpi.com

To enhance the efficiency and sustainability of Furan-2-carbaldehyde production, significant research has been dedicated to novel reactor designs and process intensification. mdpi.com Process intensification aims to reduce equipment size, improve energy efficiency, and minimize waste by combining multiple operations into a single unit. mdpi.com

One promising approach is the use of microreactors, which offer enhanced heat and mass transfer rates, leading to better control over reaction conditions and potentially higher yields. rug.nl Biphasic reactor systems, consisting of an aqueous phase for the reaction and an organic phase for in-situ product extraction, are also being explored to minimize the degradation of Furan-2-carbaldehyde. researchgate.netrug.nl Solvents like methyl isobutyl ketone (MIBK) and tetrahydrofuran (B95107) (THF) have been successfully used in these systems. researchgate.net

Other intensification strategies include reactive distillation, where the product is continuously removed from the reaction mixture to prevent side reactions, and the use of high-gravity (HiGee) reactors that can significantly reduce reactor size. mdpi.comhigfly.eu The Biofine process is an example of an alternative to traditional methods, though it operates under high temperature and pressure. segovia-hernandez.com The immediate removal of furfural once synthesized is crucial due to its rapid degradation in the liquid phase. mdpi.com Techniques like steam stripping, supercritical carbon dioxide extraction, and solvent extraction are employed for this purpose. nih.govmdpi.com

The principles of green chemistry are increasingly being applied to Furan-2-carbaldehyde synthesis to develop more environmentally friendly processes. nih.govacs.org A key focus is the replacement of traditional mineral acid catalysts with solid acid catalysts, which are less corrosive and easier to recycle. nih.gov

The use of water as a green solvent is preferred, although it can promote side reactions. mdpi.comrug.nl To address this, biphasic systems with an organic extraction phase are employed. rug.nl High-pressure carbon dioxide (CO₂) is also being investigated as a sustainable and recyclable catalyst in aqueous media. researchgate.net For instance, a system using water, tetrahydrofuran, methyl isobutyl ketone, and high-pressure CO₂ at 180 °C achieved a furfural yield of 57%. researchgate.net

Ionic liquids are another area of interest in green chemistry for Furan-2-carbaldehyde production. nih.gov These compounds can act as both solvents and catalysts, and their properties can be tailored to optimize the reaction. mdpi.comnih.gov For example, using SnCl₄ as a catalyst in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bromide (EMIMBr) resulted in a furfural yield of 71.1% from xylose. mdpi.com The development of these green approaches aims to make Furan-2-carbaldehyde production more sustainable and economically viable. rsc.org

Isotopic labeling is a crucial technique for understanding reaction mechanisms and tracking the metabolic pathways of compounds. mdpi.commoravek.com In the context of Furan-2-carbaldehyde, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) have been incorporated into the molecule. mdpi.comimist.ma

Several methods have been developed for the synthesis of isotopically labeled Furan-2-carbaldehyde. For example, furan-2-carbaldehyde-d (deuterated at the aldehyde position) can be synthesized from furan (B31954) using deuterated dimethylformamide (DMF-d₇) and oxalyl chloride, achieving a quantitative yield. mdpi.com Other approaches include the Vilsmeier reaction using DMF/POCl₃ and the cleavage of di(furan-2-yl)ethanedione with cyanide in D₂O. researchgate.net

Carbon-14, with its long half-life, is an ideal radiolabel for tracking the fate of Furan-2-carbaldehyde in various applications. moravek.com The synthesis of ¹⁴C-labeled Furan-2-carbaldehyde can be achieved through methods like the carboxylation of furan-2-yllithium. imist.ma These isotopic labeling techniques provide invaluable tools for researchers in fields ranging from catalysis to medicinal chemistry. mdpi.comimist.ma

Table 2: Methods for Isotopic Labeling of Furan-2-carbaldehyde

IsotopeStarting MaterialReagentsKey FeaturesReference
Deuterium (²H)FuranDMF-d₇, (COCl)₂Quantitative yield, high deuteration degree. mdpi.com
Deuterium (²H)FuranDMF/POCl₃Vilsmeier reaction. researchgate.net
Deuterium (²H)di(furan-2-yl)ethanedioneCyanide, D₂OCleavage of a precursor molecule. researchgate.net
Carbon-14 (¹⁴C)Furan-2-yllithium¹⁴CO₂Incorporation of a radiolabel for tracking studies. imist.ma

Heptanal (B48729) Production from Renewable Lipid Feedstocks

Heptanal is an aldehyde that can be produced from renewable lipid feedstocks, most notably castor oil. mimedb.orgsmolecule.comtaylorandfrancis.com It has applications in various industries, including the production of polymers and fragrances. researchgate.net

The primary industrial method for producing Heptanal is through the pyrolytic cleavage of ricinoleic acid, the main component of castor oil. mimedb.orgsmolecule.comresearchgate.net This process involves heating castor oil or its esters at high temperatures (typically 450-550 °C), which cleaves the ricinoleic acid molecule to yield Heptanal and undecylenic acid. researchgate.netscispace.com The pyrolysis of methyl ricinoleate (B1264116) at 550 °C can produce Heptanal with a yield of 27.3 wt.%. researchgate.netresearchgate.net Short vapor-phase residence times are crucial to prevent the thermal degradation of Heptanal. smolecule.com

Another significant route to Heptanal is the hydroformylation of 1-hexene. mimedb.orgsmolecule.com This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene. wikipedia.org The reaction is typically catalyzed by rhodium or cobalt complexes and is carried out under high pressure and temperature. smolecule.comwikipedia.org The hydroformylation of fatty acids can also be used to produce ω-aldehyde functionalized compounds. acs.orgmdpi.comresearchgate.net

Table 3: Comparison of Heptanal Production Routes

Production RouteFeedstockKey ProcessTypical ConditionsKey Products
Pyrolytic CleavageCastor Oil (Ricinoleic Acid)Thermal cracking450-550 °CHeptanal, Undecylenic Acid
Hydroformylation1-HexeneCatalytic addition of CO and H₂High pressure, elevated temperature, Rh or Co catalystHeptanal

Biocatalytic Pathways for Heptanal Generation

The generation of heptanal through biocatalytic pathways represents a significant advancement toward greener and more selective chemical manufacturing. These methods leverage the specificity of enzymes to produce heptanal under mild conditions, often from renewable feedstocks or simple hydrocarbons.

A notable biocatalytic approach involves the selective oxidation of 1-heptanol (B7768884) to heptanal. Researchers have successfully employed an engineered choline (B1196258) oxidase variant (AcCO₆) for this conversion. nih.gov This enzyme, originating from Arthrobacter cholorphenolicus, demonstrates high activity for oxidizing primary alcohols and offers a distinct advantage by not requiring expensive cofactors like NAD(P)⁺, which simplifies the process and avoids potential interference in subsequent reaction steps. nih.gov In one study, this biocatalytic oxidation of 1-heptanol achieved a high conversion ratio of 91% within 4.5 hours. nih.gov

Another area of research, while focused on the reverse reaction, provides insight into the microorganisms capable of acting on heptanal. Studies on the biotransformation of heptanal using Saccharomyces cerevisiae (baker's yeast) have shown its ability to reduce heptanal to heptanol (B41253) with a yield of 68.9%. researchgate.net This indicates that the enzymatic machinery for the aldehyde-alcohol interconversion is readily available in common microorganisms, which could potentially be engineered for the oxidative (heptanal-producing) direction. The process is influenced by factors such as pH, incubation time, and substrate concentration. researchgate.net

Enzymatic oxidation of alcohols to aldehydes can be broadly categorized into two main approaches: using alcohol dehydrogenases (ADHs) or alcohol oxidases (AOx). beilstein-journals.org While ADHs are common, they often require stoichiometric amounts of a cosubstrate to shift the reaction equilibrium, which can complicate downstream processing. beilstein-journals.org Alcohol oxidases, like the AcCO₆ variant, use molecular oxygen as the oxidant and produce only water as a byproduct, presenting a cleaner alternative. nih.govbeilstein-journals.org

The table below summarizes key findings in the biocatalytic generation of heptanal.

Biocatalytic SystemSubstrateProduct(s)Key Findings
Engineered Choline Oxidase (AcCO₆)1-HeptanolHeptanalAchieved 91% conversion in 4.5 hours; cofactor-independent. nih.gov
Saccharomyces cerevisiaeHeptanalHeptanol, Heptanoic acid, 2-hydroxyheptanoic acidPrimarily a reductive process, but demonstrates microbial interaction with heptanal. researchgate.net
Alcohol Oxidases (general)Primary AlcoholsAldehydesUses O₂ as a clean oxidant, producing H₂O as a byproduct, avoiding costly cofactors. beilstein-journals.org

Chemo-Enzymatic Cascade Approaches to Heptanal

Chemo-enzymatic cascades combine the strengths of chemical and biological catalysts to create novel, efficient, and streamlined synthetic routes. mdpi.comnih.gov These multi-step, one-pot reactions can overcome the limitations of purely chemical or biological methods, enabling the synthesis of complex molecules from simple precursors under mild conditions. nih.govnih.gov

A prime example is a "three-stage" hybrid system designed for the functionalization of n-heptane. nih.gov This process sequentially converts the chemically inert alkane into more complex molecules:

Bioelectrocatalysis: n-heptane is regioselectively oxidized to 1-heptanol. This step uses an alkane monooxygenase (alkB) and rubredoxin (alkG) from Pseudomonas putida GPO1, coupled with an anthraquinone-based redox polymer. nih.gov This initial C-H activation step achieved a faradaic efficiency of 44% at 2.5 hours. nih.gov

Biocatalysis: The resulting 1-heptanol is then oxidized to heptanal using the engineered choline oxidase (AcCO₆). nih.gov This step showcases the seamless integration of a biocatalyst to perform a selective oxidation.

Organocatalysis: Finally, the generated heptanal is converted to an α-hydrazino aldehyde using L-proline as an organocatalyst. nih.gov

This cascade demonstrates how a non-activated hydrocarbon can be systematically functionalized through a combination of catalytic methods in a single system, avoiding harsh reaction conditions and complex separation steps between stages. nih.gov

The development of such cascades is a growing field, aiming to combine the versatility of chemical catalysis with the high selectivity of enzymes. mdpi.com For instance, other research has focused on producing various fragrance aldehydes by combining Pd-catalyzed isomerization or Wacker oxidation with subsequent enzymatic steps, including oxidation, hydrolysis, and alcohol dehydrogenation. nih.gov While not specific to heptanal, these approaches establish a proof of concept for producing valuable aldehydes from renewable resources through integrated chemo-enzymatic pathways. nih.govmdpi.com

The following table outlines the stages of the chemo-enzymatic cascade for heptanal generation.

Cascade StageCatalysis TypeCatalyst(s)Conversion
Stage IBioelectrocatalyticAlkane monooxygenase (alkB), Rubredoxin (alkG)n-Heptane to 1-Heptanol
Stage IIBiocatalyticEngineered Choline Oxidase (AcCO₆)1-Heptanol to Heptanal
Stage IIIOrganocatalyticL-prolineHeptanal to α-hydrazino aldehyde

Co-Production and Integrated Biorefinery Concepts Involving Aldehydes

Integrated biorefineries are key to the economic viability and sustainability of the bio-based economy. ieabioenergy.comfrontiersin.org By producing a spectrum of products, including high-value chemicals and biofuels, from a single feedstock, biorefineries can maximize resource utilization and improve process economics. ieabioenergy.comnrel.gov Aldehydes, including furan-2-carbaldehyde (furfural) and heptanal, are important platform chemicals within these concepts.

Heptanal is notably co-produced with 10-undecenoic acid (a precursor for Nylon-11) through the pyrolysis or catalytic cracking of ricinoleic acid, the primary component of castor oil. google.commdpi.comornl.gov This established industrial process involves the high-temperature cleavage of methyl ricinoleate, derived from castor oil, to yield methyl 10-undecenoate and heptanal. google.commdpi.comresearchgate.net The use of catalysts can lower the required reaction temperature (400-500°C), which in turn reduces side reactions and increases the yield of both valuable products. google.com This process is a classic example of a biorefinery concept, where a single renewable feedstock is converted into multiple commercially significant chemicals.

Furan-2-carbaldehyde, commonly known as furfural, is another key aldehyde produced in biorefineries, typically from the hemicellulose fraction of lignocellulosic biomass. nrel.gov Lignocellulosic biorefineries process feedstocks like wood, agricultural residues, and grasses, which are composed of cellulose (B213188), hemicellulose, and lignin (B12514952). mdpi.com While cellulose is a source of glucose, the C5 sugars (like xylose) from hemicellulose can be readily converted to furfural. ieabioenergy.com

The table below details the co-production of aldehydes in biorefinery settings.

Biorefinery FeedstockPrimary ProcessHeptanal Co-ProductFuran-2-carbaldehyde Co-ProductOther Co-Products
Castor Oil (Ricinoleic Acid)Pyrolysis / Catalytic CrackingYesNo10-Undecenoic acid / Methyl 10-undecenoate. google.commdpi.com
Lignocellulosic BiomassAcid Hydrolysis / Thermochemical ConversionNoYesGlucose (from cellulose), Phenolic compounds/Aromatic aldehydes (from lignin). nrel.govmdpi.com

Chemical Reactivity, Transformation Mechanisms, and Derivatization

Reactions of Furan-2-carbaldehyde

The reactivity of furan-2-carbaldehyde is characterized by the distinct chemistries of its aldehyde group and the furan (B31954) ring. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the furan ring can participate in electrophilic substitution and hydrogenation, among other transformations.

Furan-2-carbaldehyde serves as a valuable electrophile in carbon-carbon bond-forming reactions such as Aldol (B89426) and Knoevenagel condensations. These reactions are fundamental in extending the carbon chain of this bio-based molecule to produce a variety of valuable chemicals and fuel precursors.

In the Aldol condensation , furan-2-carbaldehyde reacts with enolates derived from ketones or other aldehydes. For instance, the condensation with acetone (B3395972) can produce 4-(2-furyl)-3-buten-2-one (B1221072) (F-ac) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac) rsc.org. The reaction is typically base-catalyzed, with catalysts like CaO/MgAl2O4 showing high activity rsc.org. The initial product is a β-hydroxy aldehyde or ketone, which readily dehydrates to form the α,β-unsaturated product.

The Knoevenagel condensation involves the reaction of furan-2-carbaldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction provides an efficient route to synthesize arylidene compounds researchgate.netmdpi.com. A variety of active methylene compounds can be employed, leading to diverse products. For example, reaction with indan-1,3-dione in ethanol (B145695) yields 2-(5-substitutefurfurylidene) Indane-1,3-diones researchgate.net. Similarly, condensation with creatinine (B1669602) produces furfurylidene creatinine derivatives mdpi.com. The reaction is often carried out under mild conditions, sometimes even without a catalyst, and can be promoted by weak bases like piperidine (B6355638) or even heterogeneous catalysts like anhydrous sodium carbonate organic-chemistry.orgresearchgate.net.

Table 1: Examples of Knoevenagel Condensation Reactions with Furan-2-carbaldehyde

Active Methylene Compound Catalyst Product Reference
Malononitrile Sodium Carbonate 2-(furan-2-ylmethylene)malononitrile organic-chemistry.org
Ethyl Cyanoacetate Piperidine Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate organic-chemistry.org
Indan-1,3-dione None (in ethanol) 2-(Furan-2-ylmethylene)indan-1,3-dione researchgate.net

The aldehyde group of furan-2-carbaldehyde can be selectively reduced to an alcohol or converted to an amine, leading to the production of furfuryl alcohol and furfuryl amines, respectively. These derivatives have significant industrial applications.

Reduction to Furfuryl Alcohol: The hydrogenation of furan-2-carbaldehyde to furfuryl alcohol is a well-established industrial process. This can be achieved through various methods, including catalytic hydrogenation and electrocatalytic hydrogenation. A range of heterogeneous catalysts, often based on copper, nickel, or precious metals like platinum and palladium, are effective for this transformation nih.govyoutube.com. For instance, a biochar-supported platinum catalyst has been shown to convert furfural (B47365) to furfuryl alcohol with high selectivity nih.gov. Electrocatalytic hydrogenation offers an environmentally friendly alternative, utilizing catalysts such as AgPd alloy nanoparticles or zinc cobalt bimetallic oxides to achieve high yields and faradaic efficiencies researchgate.netmdpi.com. Catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, is another promising approach wikipedia.org.

Formation of Furfuryl Amines: Reductive amination of furan-2-carbaldehyde provides a direct route to furfuryl amines. This reaction typically proceeds in two steps: the initial formation of an imine through condensation with an amine, followed by the reduction of the imine. A one-pot, two-step process has been developed for the synthesis of N-substituted furfuryl amines using a CuAlOx catalyst for the hydrogenation of the intermediate imine in a flow reactor organic-chemistry.orgorganic-chemistry.org. Various primary and secondary amines can be used, leading to a wide range of N-substituted products rsc.orgorganic-chemistry.org. The reaction can also be carried out using aqueous ammonia (B1221849) and molecular hydrogen over catalysts like Rh/Al2O3, offering a green pathway to furfurylamine (B118560) yonedalabs.com.

Table 2: Catalytic Systems for the Reduction of Furan-2-carbaldehyde

Product Reaction Type Catalyst Key Findings Reference
Furfuryl Alcohol Electrocatalytic Hydrogenation AgPd alloy nanoparticles Over 95% faradaic efficiency mdpi.com
Furfuryl Alcohol Catalytic Hydrogenation 3% Pt on biochar ~80% selectivity nih.gov
N-substituted Furfuryl Amines Reductive Amination CuAlOx Good to excellent yields (up to 99%) organic-chemistry.orgorganic-chemistry.org

The oxidation of the aldehyde group in furan-2-carbaldehyde leads to the formation of 2-furoic acid, a valuable chemical intermediate. Under different conditions, the furan ring can also be oxidized, yielding other oxygenated products.

Oxidation to Furoic Acid: The selective oxidation of furan-2-carbaldehyde to 2-furoic acid can be achieved using various catalytic systems, including homogeneous, heterogeneous, and biological methods yonedalabs.com. Heterogeneous catalysts, such as those based on gold, palladium, or silver supported on materials like TiO2 or Mg(OH)2, have shown high efficacy researchgate.netnih.gov. For example, a TiO2-supported silver catalyst can achieve a 96% yield of furoic acid at room temperature in an alkaline aqueous solution using air as the oxidant researchgate.net. Homogeneous catalysis with ruthenium pincer complexes has also been reported to produce furoic acid with high yields, using alkaline water as the formal oxidant nih.govwikipedia.org. Biocatalytic oxidation using whole-cells of microorganisms like Pseudomonas putida KT2440 offers a green and selective route to furoic acid researchgate.net.

Oxidation to Other Oxygenates: Under more stringent oxidative conditions, the furan ring can be opened to produce C4 dicarboxylic acids like maleic acid and succinic acid nih.gov. The oxidation of furan-2-carbaldehyde with hydrogen peroxide in the presence of a titanium silicate (B1173343) molecular sieve (TS-1) and acetic acid can yield maleic acid as the sole product after a simple workup nih.govlibretexts.org. The reaction pathway can involve intermediates such as 2(5H)-furanone and 5-hydroxy-2(5H)-furanone mdpi.combeilstein-journals.org. Gas-phase oxidation over vanadium oxide catalysts supported on alumina (B75360) can also produce maleic anhydride (B1165640) researchgate.net.

Table 3: Oxidation Products of Furan-2-carbaldehyde

Product Oxidant/Catalyst Key Features Reference
2-Furoic Acid Air / Ag/TiO2 96% yield at room temperature researchgate.net
2-Furoic Acid Alkaline Water / Ru-pincer complex High yields with H2 production nih.govwikipedia.org
2-Furoic Acid Whole-cells (P. putida) Quantitative yield, biocatalytic researchgate.net
Maleic Acid H2O2 / TS-1, Acetic Acid Good yields, simple purification nih.govlibretexts.org

The furan ring of furan-2-carbaldehyde can undergo hydrogenation to form tetrahydrofurfuryl alcohol or be opened to produce linear aliphatic compounds, significantly diversifying its downstream applications.

Ring Hydrogenation: The complete hydrogenation of both the aldehyde group and the furan ring of furan-2-carbaldehyde yields tetrahydrofurfuryl alcohol (THFA). This process is typically carried out using heterogeneous catalysts under hydrogen pressure. Noble metal catalysts, such as palladium and rhodium, are effective for this transformation mdpi.com. For example, a Pd/UiO-66 catalyst has demonstrated high activity and 100% selectivity to THFA in water under mild conditions rsc.org. Bimetallic catalysts, such as Ni-Co systems, have also been developed for the selective hydrogenation to THFA libretexts.org.

Ring Opening Reactions: The hydrogenolysis of furan-2-carbaldehyde or its derivatives can lead to the cleavage of the C-O bonds within the furan ring, producing valuable diols like 1,2-pentanediol (B41858) (1,2-PeD) and 1,5-pentanediol (B104693) (1,5-PeD) researchgate.netmdpi.comnih.gov. These diols are important monomers for polymer synthesis. The reaction pathway can proceed through the initial hydrogenation of the aldehyde to furfuryl alcohol, followed by ring opening. Catalysts for this transformation are often bifunctional, possessing both metal sites for hydrogenation and acidic or basic sites to facilitate ring opening. For instance, a bifunctional Rh/OMS-2 catalyst has been used for the one-pot conversion of furfural to 1,2-pentanediol researchgate.net. Similarly, Ni-Y or Ni-La composite catalysts have been employed for the production of 1,5-pentanediol via a tetrahydrofurfuryl alcohol intermediate nih.gov. Acid-catalyzed ring opening of furan derivatives can also occur under milder, homogeneous conditions using acids like hydrochloric acid researchgate.netyonedalabs.com.

Table 4: Products from Ring Hydrogenation and Opening of Furan-2-carbaldehyde

Product Reaction Type Catalyst/Reagent Key Features Reference
Tetrahydrofurfuryl Alcohol Ring Hydrogenation Pd/UiO-66 100% selectivity in water rsc.org
1,2-Pentanediol Hydrogenolysis Rh/OMS-2 One-pot synthesis, 87% selectivity researchgate.net
1,5-Pentanediol Hydrogenolysis Ni-Y or Ni-La High selectivity via THFA intermediate nih.gov

The furan ring in furan-2-carbaldehyde is an electron-rich aromatic system, though its reactivity towards electrophilic aromatic substitution is attenuated by the electron-withdrawing nature of the aldehyde group. Nevertheless, under appropriate conditions, substitution reactions can occur, primarily at the C5 position.

The aldehyde group at the C2 position deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C5 position. This is because the resonance structures of the sigma complex formed upon attack at C5 are more stable than those formed from attack at other positions.

Nitration: The nitration of furan-2-carbaldehyde can be achieved to produce 5-nitro-furan-2-carbaldehyde. This reaction is typically carried out using nitrating agents under controlled conditions to avoid degradation of the sensitive furan ring nih.gov. One method involves the nitration of furfural diacetate followed by hydrolysis. Another approach is the decarboxy-nitrosubstitution of 5-formyl-2-furoic acid organic-chemistry.org.

Halogenation: Furan reacts vigorously with halogens, often leading to polyhalogenated products. However, for furan rings bearing electron-withdrawing groups like the aldehyde in furan-2-carbaldehyde, monohalogenation can be achieved more selectively at the 5-position nih.gov. Milder halogenating agents and controlled reaction conditions are necessary to achieve the desired substitution.

Sulfonation and Formylation: While direct sulfonation of furan-2-carbaldehyde is not commonly reported, furan itself can be sulfonated with reagents like the sulfur trioxide-pyridine complex nih.gov. The Vilsmeier-Haack reaction is a standard method for the formylation of furan to produce furan-2-carbaldehyde mdpi.comorganic-chemistry.org.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While furan-2-carbaldehyde itself is not a typical substrate for these reactions as the halide or boronic acid partner, its derivatives, particularly halogenated furan-2-carbaldehydes, can participate in such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. Halogenated derivatives of furan-2-carbaldehyde can be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the furan ring. This reaction is a versatile method for the synthesis of more complex furan-containing molecules yonedalabs.comlibretexts.org.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Halogenated furan-2-carbaldehydes can potentially undergo Heck reactions with various alkenes to form substituted furyl-alkenes organic-chemistry.org.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Halogenated furan-2-carbaldehydes can be coupled with terminal alkynes to introduce an alkynyl group onto the furan ring wikipedia.orgorganic-chemistry.org.

Furthermore, direct C-H activation of the furan ring in furan-2-carbaldehyde has been explored for cross-coupling reactions. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to catalyze the coupling of furan-2-carbaldehyde with aryl bromides via C-H activation at the 5-position mdpi.com.

Table 5: Compound Names Mentioned in the Article

Compound Name
Furan-2-carbaldehyde
Heptanal (B48729)
Furfuryl Alcohol
Furfurylamine
2-Furoic Acid
4-(2-furyl)-3-buten-2-one
1,5-di-2-furanyl-1,4-pentadien-3-one
2-(5-substitutefurfurylidene) Indane-1,3-dione
Furfurylidene creatinine
2-(furan-2-ylmethylene)malononitrile
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
2-(Furan-2-ylmethylene)indan-1,3-dione
N-substituted Furfuryl Amines
Maleic Acid
Succinic Acid
2(5H)-furanone
5-hydroxy-2(5H)-furanone
Maleic Anhydride
Tetrahydrofurfuryl Alcohol
1,2-Pentanediol
1,5-Pentanediol
5-Nitro-furan-2-carbaldehyde

Reactions of Heptanal

Heptanal, a saturated aliphatic aldehyde, exhibits a range of characteristic reactions primarily centered around its carbonyl group. These transformations are fundamental in organic synthesis for the construction of more complex molecules.

The aldol condensation of heptanal is a key method for forming new carbon-carbon bonds. This reaction can proceed as a self-condensation or a crossed-condensation with other carbonyl compounds. In the presence of a base, the α-hydrogen of a heptanal molecule is abstracted to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second heptanal molecule. This is followed by dehydration to yield an α,β-unsaturated aldehyde.

A significant by-product of the self-condensation of heptanal is (Z)-2-pentyl-2-nonenal. askiitians.com However, under specific conditions, such as in the presence of aqueous boric acid with azeotropic removal of water, heptanal can be converted almost quantitatively to (Z)-2-pentyl-2-nonenal. askiitians.com

Heptanal can also participate in crossed-aldol condensations. For instance, its reaction with benzaldehyde (B42025) in a Knoevenagel reaction under basic catalysis produces jasminaldehyde with high yield and selectivity. askiitians.com Similarly, the condensation with cyclopentanone (B42830) can lead to a variety of products, including 2-heptylidenecyclopentanone and 2-pentylnon-2-enal, depending on the reaction conditions. doubtnut.com

Table 1: Products of Heptanal Aldol Condensation

Reactant(s) Catalyst/Conditions Major Product(s)
Heptanal (self-condensation) Aqueous boric acid, azeotropic removal of water (Z)-2-pentyl-2-nonenal
Heptanal and Benzaldehyde Basic catalysis Jasminaldehyde
Heptanal and Cyclopentanone Not specified 2-Heptylidenecyclopentanone, 2-Pentylnon-2-enal

Heptanal can be readily oxidized to form heptanoic acid and its derivatives. This transformation is a common synthetic route and can be achieved using various oxidizing agents. The oxidation of heptanal with oxygen at 50 °C in the presence of a rhodium catalyst yields heptanoic acid in 95% yield. askiitians.com Other effective catalytic systems for the oxidation of aldehydes to carboxylic acids include heteropolyacids such as H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀]·aq (HPA-n) in the presence of dioxygen. infinitylearn.com For example, using HPA-2 as a catalyst in THF at 40°C resulted in a 99% conversion of heptanal to heptanoic acid with 99% selectivity. infinitylearn.com

The choice of solvent plays a crucial role in the efficiency of this oxidation. While toluene (B28343) can yield up to 91% heptanoic acid, THF has been found to provide nearly quantitative conversion. infinitylearn.com Acetonitrile (B52724) also affords good conversions, whereas methanol (B129727) leads to significantly lower yields. infinitylearn.com The oxidation can also be carried out without a catalyst by carefully controlling the temperature in stages, which can lead to high conversion and selectivity. researchgate.net Historically, oxidizing agents like potassium permanganate (B83412) in alkaline or acetone solutions, and potassium dichromate with sulfuric acid have also been employed. osti.gov

The reduction of the aldehyde functional group in heptanal yields the corresponding primary alcohol, 1-heptanol (B7768884). This is a synthetically important transformation. Hydrogenation is a common method for this reduction. askiitians.com For instance, full hydrogenation of heptanal can produce 1-heptanol. askiitians.com

Various reducing agents can be employed for this purpose. A classic laboratory method involves the use of iron filings in glacial acetic acid and water, followed by heating. osti.gov Another powerful reducing agent is lithium aluminum hydride (LiAlH₄) in an ether solvent, which efficiently reduces the aldehyde to the alcohol. osti.gov

Heptanal reacts with alcohols in the presence of an acid catalyst to form acetals. This reaction proceeds through a hemiacetal intermediate. nih.gov The formation of acetals is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. mdpi.com Cyclic acetals can be formed by reacting heptanal with diols like ethylene (B1197577) glycol. nih.gov Acetals are valuable as protecting groups for the aldehyde functionality in multi-step syntheses, as they are stable to bases and nucleophiles but can be readily hydrolyzed back to the aldehyde under acidic conditions. study.com

Heptanal can be converted into various nitrogen-containing derivatives through amination reactions. Reductive amination is a key method for synthesizing primary, secondary, and tertiary amines from aldehydes. vedantu.com This reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

The direct reductive amination of heptanal with ammonia (NH₃) and hydrogen (H₂) over a Ruthenium-based catalyst can produce the primary amine, heptylamine, with a yield of over 94%. mdpi.com One-pot reductive amination of heptanal with nitroarenes over a gold/alumina (Au/Al₂O₃) catalyst in a continuous flow reactor using molecular hydrogen as the reducing agent can yield various secondary aromatic amines in good to excellent yields. scielo.org.co Common reducing agents for reductive amination include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Comparative Reactivity and Synergistic Transformations of Furan-2-carbaldehyde and Heptanal

Furan-2-carbaldehyde, an aromatic aldehyde, and heptanal, an aliphatic aldehyde, exhibit differences in their chemical reactivity primarily due to the electronic and steric effects of the furan ring versus the alkyl chain.

Aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions. askiitians.commdpi.com This is because the aromatic ring in furan-2-carbaldehyde can delocalize the pi electrons, which has an electron-withdrawing effect, reducing the electron density on the carbonyl carbon and making it less susceptible to nucleophilic attack. askiitians.com In contrast, the alkyl group in heptanal is electron-donating, which slightly increases the electron density on the carbonyl carbon, but it lacks the resonance stabilization of an aromatic ring, making it more reactive towards nucleophiles. scielo.org.co

In the context of aldol condensation, both furan-2-carbaldehyde and heptanal can act as electrophiles. However, furan-2-carbaldehyde lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile in a self-condensation reaction under typical basic conditions. It can, however, participate in crossed-aldol condensations with enolizable carbonyl compounds. For instance, the aldol condensation of furfural with ketones like 4-heptanone (B92745) has been studied over various catalysts. researchgate.net

Synergistic transformations involving both furan-2-carbaldehyde and heptanal are not extensively documented in the readily available literature. However, their differential reactivity can be exploited in selective chemical transformations. For example, in a mixture of the two aldehydes, a nucleophile would preferentially attack the more reactive heptanal. Furthermore, in reactions where one aldehyde needs to act as an enolate precursor and the other as the electrophile, heptanal would be the enolate source, and furan-2-carbaldehyde would be the electrophile in a directed aldol-type reaction. The synergistic effect of catalysts can also play a role in reactions involving both compounds, for instance, in oxidative condensation reactions of furfural with alcohols, where the catalyst promotes multiple reaction steps. vedantu.com

Advanced Catalytic Systems for Aldehyde Transformations

Heterogeneous Catalysis in Furan-2-carbaldehyde Conversions

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a key platform molecule derived from lignocellulosic biomass. Its conversion into value-added chemicals and biofuels is a central focus of biorefinery research. Heterogeneous catalysis is pivotal in these transformations, offering advantages in catalyst separation, reusability, and process stability. Various catalytic systems have been developed to selectively hydrogenate, oxidize, or engage furfural in condensation reactions, leading to a diverse array of chemical products.

Metal Oxide and Supported Metal Catalysts for Hydrogenation and Oxidation

The hydrogenation and oxidation of furan-2-carbaldehyde are critical pathways for producing valuable chemicals such as furfuryl alcohol, tetrahydrofurfuryl alcohol, 2-methylfuran, and furoic acid. electronicsandbooks.comresearchgate.netresearchgate.net The choice of metal and support plays a crucial role in determining the activity and selectivity of these transformations.

Hydrogenation:

Supported metal catalysts are extensively studied for furfural hydrogenation. Noble metals like Palladium (Pd), Ruthenium (Ru), Platinum (Pt), and Iridium (Ir), as well as non-precious metals such as Nickel (Ni), Copper (Cu), and Cobalt (Co), have demonstrated catalytic activity. researchgate.netnih.gov The support material, including various metal oxides like SiO₂, Al₂O₃, TiO₂, CeO₂, and ZrO₂, significantly influences the catalyst's performance by affecting metal dispersion, acid-base properties, and metal-support interactions. acs.org

Nickel (Ni) catalysts are effective for producing tetrahydrofurfuryl alcohol (THFA) but can suffer from low activity and stability. researchgate.netrsc.org To address this, mixed metal-oxide catalysts derived from layered double hydroxides (LDHs), such as Ni-Mg-Al and Ni-Co-Al, have been investigated. rsc.orgacs.org These systems show promising activity and selectivity for major hydrogenation products like furfuryl alcohol and THFA. rsc.orgacs.org

Palladium (Pd) catalysts on supports like TiO₂ have shown high conversion rates and selectivity towards cyclopentanone (B42830) under optimized conditions. acs.org The dispersion of Pd and the acidity of the support are key factors influencing product distribution. acs.org Multicomponent catalysts like Ni-Pd/SiO₂ and Pd-Ir/SiO₂ have been found to yield high amounts of THFA with enhanced activity. researchgate.netrsc.org

Ruthenium (Ru) catalysts , often supported on carbon or oxides, are highly effective for the selective conversion of the carbonyl group in furfural to produce furfuryl alcohol under mild conditions. electronicsandbooks.comacs.org

Catalyst SystemSupportKey Product(s)Conversion (%)Selectivity (%)Reference
Ni-PdSiO₂Tetrahydrofurfuryl alcoholHighGood researchgate.netrsc.org
PdTiO₂Cyclopentanone>9955.6 acs.org
1.1Ni-0.8Co-Al-Furfuryl alcohol, Tetrahydrofurfuryl alcoholHighVaries rsc.orgacs.org
RuOxidized BiocharFurfuryl alcoholHighHigh acs.org

Oxidation:

The oxidation of furfural can lead to products like furoic acid. While less common than hydrogenation, catalytic oxidation using supported metal catalysts is an area of active research. For instance, Pd-based catalysts have been explored for the oxidative condensation of furfural. amazonaws.com The support's basicity, such as in PdO/MgO, can have a beneficial effect by minimizing the formation of carbonaceous deposits and enhancing the yield of desired products. amazonaws.com

Acid-Base Catalysts for Condensation Reactions

Aldol (B89426) condensation of furan-2-carbaldehyde with ketones or other aldehydes is a crucial C-C bond-forming reaction to produce larger molecules that can serve as biofuel precursors. nih.gov This reaction can be catalyzed by either acids or bases; however, solid base catalysts are often preferred as they can provide better control and minimize the acid-catalyzed oligomerization of furan (B31954) rings. nih.govacs.orgcardiff.ac.uk

Solid Base Catalysts: Materials like hydrotalcites, MgO, and CaO have been successfully employed as heterogeneous catalysts for these reactions. nih.govacs.org For instance, CaO supported on MgAl₂O₄ has demonstrated high activity for the aldol condensation of furfural with acetone (B3395972). nih.gov Catalyst deactivation can occur due to the formation of 2-furoic acid via the Cannizzaro reaction, a competing pathway. nih.gov

Acid Catalysts: While solid bases are common, acid catalysts have also been utilized. Mineral acids like H₂SO₄ can catalyze the condensation of furfural with furan molecules. masterorganicchemistry.com Various solid acid catalysts, including carbonaceous solid acids and supported mixed metal oxides, have also been investigated to produce furyl methanes. masterorganicchemistry.com

Bifunctional Catalysts: The presence of both acid and basic sites can be advantageous. For example, in the oxidative condensation of furfural with ethanol (B145695), supports with both acidic and basic properties play a significant role. amazonaws.com

CatalystReactant 2Key ProductConversion (%)Selectivity (%)Reference
CaO/MgAl₂O₄AcetoneC8 and C13 aldol productsHighVaries nih.gov
Mg/Al mixed oxidesCyclohexanoneFCH and F2CH100 (furfural)68 (FCH) acs.org
2Pd-MgOEthanolFuran-2-acroleinHigh70 (yield) amazonaws.com

Zeolites and Mesoporous Materials in Furfural Chemistry

Zeolites and mesoporous materials are crystalline aluminosilicates with well-defined pore structures, strong acidity, and high thermal stability, making them excellent catalysts for various organic transformations, including those involving furfural. researchgate.net

Zeolites: The pore size of zeolites is a critical factor influencing their catalytic performance in furfural production from xylose. researchgate.net Hierarchical zeolites, which contain both micropores and mesopores, offer advantages by facilitating the diffusion of bulky molecules. frontiersin.org For instance, hierarchical Beta zeolites have been shown to be effective catalysts for the acetalization of furfural with ethanol, a reaction that produces a valuable fuel additive. frontiersin.org The catalytic activity in this case is linked to the concentration of accessible acid sites. frontiersin.org FAU-type zeolites, after sonochemical-assisted desilication to introduce mesoporosity, have shown enhanced catalytic properties in the decarbonylation of furfural to furan.

Mesoporous Materials: Materials like MCM-41, a mesoporous silica (B1680970), have been functionalized with sulfonic acid groups to act as effective catalysts for converting xylose to furfural. researchgate.net The mesoporous structure provides pathways for the rapid diffusion of furfural, which helps to prevent its degradation. researchgate.net

Heterogeneous Catalysis in Heptanal (B48729) Conversions

Heptanal is a saturated aldehyde that serves as a valuable intermediate in the synthesis of fine chemicals, particularly fragrances and flavorings. Heterogeneous catalytic processes are instrumental in its conversion, primarily through aldol condensation for chain extension and selective oxidation or reduction for functional group transformation.

Solid Base Catalysts for Aldol Condensation

Aldol condensation is a cornerstone reaction for C-C bond formation, and in the context of heptanal, it is frequently used to synthesize larger, more complex molecules. The reaction of heptanal with other carbonyl compounds, such as benzaldehyde (B42025), leads to the formation of jasmine aldehyde, a commercially important fragrance ingredient. rsc.org The use of solid base catalysts offers a more environmentally friendly and sustainable alternative to traditional homogeneous catalysts like NaOH or KOH. nih.gov

A variety of solid base materials have been investigated for this purpose:

Hydrotalcite-type catalysts: Mg(Al)O mixed oxides derived from hydrotalcite precursors have been used for the aldol condensation of acetaldehyde (B116499) and heptanal. These catalysts possess acid-base pairs of the Lewis type and show good selectivity towards the cross-condensation product, 2-nonenal. researchgate.net

Metal Oxides: Simple metal oxides like Magnesium oxide (MgO) and Calcium oxide (CaO) are effective solid base catalysts. rsc.org MgO, in particular, has demonstrated high heptanal conversion (96%) and significant selectivity (68%) to jasmine aldehyde in the condensation reaction with benzaldehyde. rsc.org

Modified Zeolites and Mesoporous Silicas: Zeolites (HY, NaY, USY) and mesoporous silica (MCM-41) modified with alkali metals like caesium or potassium also exhibit catalytic activity. rsc.org For example, caesium-modified MCM-41 achieved 40% heptanal conversion with 31% selectivity to jasmine aldehyde. rsc.org Organoamine groups grafted onto mesoporous silica have also been shown to create highly efficient solid-base catalysts for aldol reactions.

CatalystReactant 2Key ProductHeptanal Conversion (%)Selectivity (%)Reference
Mg(Al)O mixed oxideAcetaldehyde2-NonenalVariesGood researchgate.net
Magnesium oxide (MgO)BenzaldehydeJasmine aldehyde9668 rsc.org
Caesium-MCM-41BenzaldehydeJasmine aldehyde4031 rsc.org
Potassium-aluminaBenzaldehydeJasmine aldehyde6234 rsc.org

Metal Catalysts for Selective Oxidation and Reduction

The selective oxidation and reduction of the aldehyde functional group in heptanal are important transformations for producing other valuable chemicals.

Selective Oxidation:

The oxidation of aldehydes to their corresponding carboxylic acids is a fundamental reaction in organic synthesis. acs.org Heterogeneous catalysis using molecular oxygen as the oxidant provides a green alternative to stoichiometric chemical oxidants. acs.org

Supported Metal Nanoparticles: Supported metal nanoparticles, particularly those of noble metals like gold (Au), are effective for the aerobic oxidation of aldehydes. acs.org The catalytic activity is influenced by the choice of metal, support, and reaction conditions.

Transition Metal Catalysts: Transition metal salts can catalyze the autooxidation of heptanal. rsc.org This process often proceeds through a free-radical chain reaction. rsc.org Catalytic systems based on titanium, such as TiO(acac)₂, have been shown to be efficient for the oxidation of aldehydes to carboxylic acids under mild conditions with high selectivity. acs.org

Selective Reduction (Hydrogenation):

The selective hydrogenation of an aldehyde to its corresponding primary alcohol (heptan-1-ol in this case) is a common industrial process. While the hydrogenation of unsaturated aldehydes presents the challenge of selectively reducing the C=O bond over the C=C bond, the principles apply to saturated aldehydes like heptanal. nih.govfrontiersin.org

Biocatalysis and Enzymatic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. This approach is increasingly applied to the synthesis and modification of aldehydes.

Enzyme-Mediated Synthesis and Derivatization of Heptanal

The enzymatic production of heptanal is a key step in multi-stage catalytic systems designed to convert simple alkanes into more complex functionalized molecules. A notable example is the biocatalytic oxidation of 1-heptanol (B7768884) to heptanal. nih.govacs.org This transformation is efficiently catalyzed by an engineered choline (B1196258) oxidase variant, AcCO₆, which exhibits higher primary alcohol oxidase activity compared to the wild-type enzyme. nih.gov A significant advantage of using AcCO₆ is that it circumvents the need for expensive cofactors like NAD(P)⁺ and their associated regeneration systems. nih.gov

In a streamlined, three-stage system, n-heptane is first converted to 1-heptanol through bioelectrocatalytic oxyfunctionalization. Subsequently, the 1-heptanol is oxidized to heptanal using the AcCO₆ enzyme with oxygen as the oxidant. nih.gov This biocatalytic step achieves a high substrate conversion ratio of 91% within two hours. nih.govacs.org The process also involves the use of catalase to break down the hydrogen peroxide byproduct. nih.gov

Following its synthesis, heptanal can be further derivatized. For instance, in the same multi-stage system, the produced heptanal undergoes organocatalytic amination using L-proline to form an α-hydrazino aldehyde, achieving a 73% conversion. nih.govacs.org This hybrid approach, combining bioelectrocatalysis, biocatalysis, and organocatalysis in a single system, demonstrates a versatile model for complex C-H functionalization under mild conditions. nih.gov

Table 1: Enzyme-Mediated Transformation of 1-Heptanol to Heptanal

Parameter Value Reference
Enzyme Engineered Choline Oxidase (AcCO₆) nih.gov
Substrate 1-Heptanol nih.gov
Product Heptanal nih.gov
Oxidant O₂ nih.gov
Conversion Ratio 91% nih.govacs.org

Biocatalytic Production of Furan-2-carbaldehyde Derivatives

Biocatalysis is also extensively used for the production of valuable derivatives from furan-2-carbaldehyde (furfural) and its related compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF). These processes often employ whole-cell biocatalysts or isolated enzymes to achieve high selectivity and yield.

One major application is the oxidation of furan aldehydes to their corresponding furan carboxylic acids, which are important building blocks for polymers and pharmaceuticals. researchgate.net Recombinant Escherichia coli cells expressing enzymes like 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) have been successfully used for this purpose. researchgate.net Similarly, Pseudomonas putida KT2440 has been identified as a robust whole-cell biocatalyst for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), achieving a 100% yield at HMF concentrations below 150 mM. researchgate.net

Another key transformation is the reduction of furan aldehydes. For example, the selective reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) has been accomplished using a dual-enzyme system. rsc.org This process involves co-immobilizing two dehydrogenases, an alcohol dehydrogenase from Escherichia coli and a thermostable glucose dehydrogenase from Bacillus subtilis, on methacrylate (B99206) carriers. This heterogeneous biocatalyst facilitates the quantitative reduction of HMF to BHMF with over 99% selectivity in just fifteen minutes, featuring efficient in-situ cofactor regeneration and excellent reusability over multiple cycles. rsc.org

Table 2: Biocatalytic Production of Furan-2-carbaldehyde Derivatives

Biocatalyst Substrate Product Yield/Selectivity Reference
Pseudomonas putida KT2440 5-Hydroxymethylfurfural (HMF) 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) 100% yield (<150 mM HMF) researchgate.net
Recombinant E. coli (expressing SAPDH) Furan aldehydes (HMF, MMF, furfural) Furan carboxylic acids High productivity researchgate.net

Photocatalysis and Electrochemistry in Aldehyde Chemistry

Photocatalysis and electrochemistry provide powerful tools for activating and transforming aldehydes through light-induced or electricity-driven reactions. These methods offer alternative reaction pathways, often under ambient conditions, leading to a variety of valuable products.

The photolysis of heptanal has been investigated as a model for atmospheric reactions of aldehydes. nih.gov Upon photoexcitation, heptanal is believed to undergo rapid intersystem crossing to a triplet state, followed by internal hydrogen abstraction to form biradical intermediates. The primary pathway involves γ-H abstraction, which can then either cyclize or cleave. The cleavage reaction yields 1-pentene (B89616) and hydroxyethene (which tautomerizes to acetaldehyde), with measured yields of approximately 62-63%. nih.gov Other observed products include small amounts of hexanal (B45976) and hexanol, with theoretical evidence suggesting the formation of cyclic alcohols like 2-propyl cyclobutanol (B46151) and 2-ethyl cyclopentanol. nih.gov

For furan-2-carbaldehyde, photocatalysis has been employed for both oxidation and degradation. The photosensitized oxidation of furan-2-carbaldehyde to 2-furan carboxylic acid can be achieved using uranyl salts in methanol (B129727). orientjchem.org In environmental applications, the photocatalytic degradation of furfural in aqueous solutions has been demonstrated using N-doped titanium dioxide (N-TiO₂) nanoparticles under both UV and sunlight irradiation. nih.gov The N-TiO₂/UV process showed higher efficiency, achieving up to 97% removal of furfural. nih.gov

Electrochemistry offers a highly controllable method for aldehyde transformations by using electrons as reagents. uni-mainz.de The electrochemical oxidation of furan-2-carbaldehyde derivatives, particularly HMF, has been a major focus due to the potential to produce platform chemicals like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. researchgate.netmpg.de This electrooxidation process has been studied on various electrode materials, including platinum, gold, and nickel- and copper-based catalysts. researchgate.netmpg.deacs.org For instance, a selective electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarbaldehyde (FFC) can be performed on a lead-modified platinum electrode. researchgate.net

Collaborative electrochemical systems have also been developed. A mixed electrode of NiOOH and Cu(OH)₂ showed enhanced activity for the conversion of HMF to FDCA. acs.org In this system, NiOOH is highly reactive for the initial oxidation of the alcohol group to an aldehyde, while Cu(OH)₂ efficiently catalyzes the subsequent oxidation of the aldehyde groups to carboxylic acids. acs.org This synergistic approach leads to a faster and more complete conversion to the final product, FDCA. acs.org

Table 3: Summary of Photocatalytic and Electrochemical Aldehyde Transformations

Method Aldehyde Catalyst/Conditions Key Products Reference
Photolysis Heptanal UV irradiation 1-Pentene, Acetaldehyde, Cyclic alcohols nih.gov
Photocatalysis Furan-2-carbaldehyde Uranyl salts / Methanol 2-Furan carboxylic acid orientjchem.org
Photocatalysis Furan-2-carbaldehyde (Furfural) N-TiO₂ / UV or Sunlight Degradation products nih.gov
Electrochemistry 5-Hydroxymethylfurfural (HMF) Pb-modified Pt electrode 2,5-Furandicarbaldehyde (FFC) researchgate.net

Table of Compounds

Compound Name
1-Heptanol
1-Pentene
2,5-bis(hydroxymethyl)furan (BHMF)
2,5-Furandicarbaldehyde (FFC)
2,5-Furandicarboxylic acid (FDCA)
2-Ethyl cyclopentanol
2-Furan carboxylic acid
2-Propyl cyclobutanol
3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH)
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)
5-Hydroxymethylfurfural (HMF)
Acetaldehyde
Furan-2-carbaldehyde (Furfural)
Heptanal
Hexanal
Hexanol
Hydroxyethene
L-proline
n-Heptane

Applications in Advanced Materials and Polymer Science

Furan-2-carbaldehyde in Polymer Synthesis

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a key platform chemical derived from lignocellulosic biomass. Its furan (B31954) ring structure is a valuable building block for a variety of polymers, offering a renewable alternative to petroleum-based monomers.

Furan Resins and Thermosetting Polymers

Furan resins are polymers derived from furan compounds, with furfuryl alcohol and furan-2-carbaldehyde being the most common starting materials. wikipedia.org These resins are known for their excellent thermal stability, chemical resistance, and low flammability. wikipedia.orgengconfintl.org The production of furan resins from furfuryl alcohol, which is readily obtained by the hydrogenation of furan-2-carbaldehyde, typically involves a polycondensation reaction catalyzed by a mild acid. wikipedia.org The resulting oligomers can be cured into a rigid thermoset network by the addition of a strong acid. wikipedia.org

The properties of cured furan resins make them suitable for demanding applications. They exhibit high resistance to strong acids, bases, and halogenated hydrocarbons. wikipedia.org Furthermore, some grades of furan resins can be used continuously at temperatures between 100-120 °C, with certain formulations withstanding up to 150 °C. wikipedia.org A new family of furan-based thermosetting materials has been developed using furfuryl amine, a derivative of furan-2-carbaldehyde. These have been used to create epoxy, benzoxazine, and polyimide thermosetting systems with unique properties, including high density, high Young's modulus (>5 GPa), and high char-yield, making them suitable for composites, coatings, and adhesives in extreme environments. engconfintl.org

Table 1: Properties of Furan-Based Thermosetting Polymers

Property Value Source
Young's Modulus >5 GPa engconfintl.org
Compressive Yield Strength >150 MPa engconfintl.org
Glass Transition Temperature (Tg) of Polybenzoxazine Systems 220°C to 280°C engconfintl.org
Char-Yield at 800°C (inert environment) up to 70% engconfintl.org
Glass Transition Temperature (Tg) of Polyimide Systems >330°C engconfintl.org

Monomer Precursors for Renewable Polyesters and Polyamides

There is a growing interest in utilizing sustainable feedstocks for the synthesis of polymers. acs.org Furan-2-carbaldehyde is a precursor to several important monomers used in the production of bio-based polyesters and polyamides. One of the most prominent derivatives is 2,5-furandicarboxylic acid (FDCA), which is considered a promising bio-based alternative to terephthalic acid, a key component in many petroleum-based polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgresearchgate.netrsc.org

The synthesis of furan-based polyesters and polyamides often involves the use of FDCA or its dimethyl ester, dimethyl 2,5-furandicarboxylate (DMFDCA), due to its better solubility. acs.org These monomers can be polymerized with various diols and diamines to create a range of polymers with properties comparable or even superior to their fossil-fuel-based counterparts. d-nb.info For instance, poly(ethylene furanoate) (PEF), a polyester (B1180765) made from FDCA and ethylene (B1197577) glycol, exhibits better gas barrier properties than PET. d-nb.info Enzymatic polymerization is also being explored as a more environmentally friendly route for the synthesis of these furan-based polymers, offering mild reaction conditions and high selectivity. d-nb.inforesearchgate.net

Derivatization for Bio-Based Building Blocks

Furan-2-carbaldehyde serves as a versatile starting material for a wide array of bio-based building blocks essential for the chemical industry. mdpi.comresearchgate.net Through various chemical transformations such as oxidation, reduction, and condensation, furan-2-carbaldehyde can be converted into a multitude of valuable furanic compounds. mdpi.com These derivatives are crucial for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. mdpi.com

The conversion of furan-2-carbaldehyde and its derivatives into platform molecules is a key area of research in sustainable chemistry. tue.nl For example, 5-(hydroxymethyl)furfural (HMF), which can be derived from the same biomass sources as furan-2-carbaldehyde, can be converted into 1-hydroxyhexane-2,5-dione (B3055535) (HHD), a building block for various useful chemicals like pyrroles and cyclopentanone (B42830) derivatives. rsc.org The ability to produce a diverse range of chemical intermediates from a renewable feedstock like furan-2-carbaldehyde highlights its importance in the transition towards a bio-based economy. tue.nl

Heptanal (B48729) as a Precursor for Material Science Intermediates

Heptanal, a seven-carbon aldehyde, can be sourced from renewable feedstocks such as castor oil. nih.gov Its linear alkyl chain and reactive aldehyde group make it a useful intermediate in the synthesis of various materials, including lubricants and polymer additives.

Synthesis of Lubricants and Plasticizers

Heptanal can be a precursor in the synthesis of components for lubricants and plasticizers. The conversion of heptanal to heptanoic acid through oxidation, followed by esterification with various alcohols, can produce esters that are valuable as synthetic lubricant base stocks or as plasticizers for polymers. Polyol esters, synthesized from polyols like trimethylolpropane (B17298) or pentaerythritol (B129877) and carboxylic acids, are known for their excellent physicochemical properties, including high viscosity indices and high flash points, making them suitable for demanding lubricant applications. scispace.com

The development of bio-based plasticizers is driven by the need to replace phthalate-based plasticizers due to health and environmental concerns. bibliotekanauki.pl Esters derived from renewable sources, such as those that could be synthesized from heptanal, are being investigated as sustainable alternatives. researchgate.net For example, a polyester plasticizer has been synthesized from rubber seed oil, demonstrating the potential of bio-based feedstocks in this application. bibliotekanauki.pl

Precursors for Polymer Additives and Modifiers

Heptanal can serve as a precursor for various polymer additives and modifiers that enhance the properties and processability of polymers. pageplace.de For instance, the aldol (B89426) condensation of heptanal can lead to the formation of larger molecules that, after further chemical modification, could function as internal lubricants or processing aids. These additives can reduce friction during polymer processing and improve the surface finish of the final product.

Furthermore, derivatives of heptanal can be used to synthesize antioxidants and UV stabilizers. The long alkyl chain of heptanal can be incorporated into the molecular structure of these additives to improve their compatibility with the polymer matrix and reduce their migration or leaching from the plastic material. 4spe.org The chemical modification of polymers with such additives is a key strategy for tailoring their performance for specific applications. capes.gov.br

Composite Materials and Functional Coatings Utilizing Furan- and Heptanal-derived Components

The development of advanced materials from renewable resources is a critical objective in polymer science, driven by the need for sustainability and novel functionalities. Furan-2-carbaldehyde, commonly known as furfural, is a bio-based platform chemical derived from lignocellulosic biomass that serves as a versatile precursor for various monomers and polymers. ift.co.zamdpi.comrsc.org Its derivatives are increasingly utilized in the formulation of high-performance composite materials and functional coatings. In contrast, while heptanal is a well-known alkyl aldehyde, its application in the synthesis of polymers for composites and coatings is not widely documented in publicly available research. Therefore, this section primarily focuses on the significant contributions of furan-2-carbaldehyde-derived components, with a brief discussion on the potential roles of analogous aldehyde chemistry.

Furan-based polymers, derived from renewable feedstocks like agricultural residues, are recognized as sustainable alternatives to traditional petrochemical-based plastics. ift.co.za The inherent aromaticity and reactivity of the furan ring allow for the synthesis of a wide array of thermosetting and thermoplastic polymers, including furan resins, polyesters, and epoxies, which are suitable for advanced material applications. acs.org

Furan-Derived Resins in Composite Materials

Furan resins, typically synthesized through the polymerization of furfuryl alcohol (derived from the hydrogenation of furan-2-carbaldehyde), are key components in creating robust composite materials. swst.org These resins are known for their excellent thermal stability, chemical resistance, and char-forming ability, making them suitable for high-temperature applications. researchgate.net

The process often involves the reaction of furan-2-carbaldehyde or its derivatives with other monomers, such as phenols or tannins, to create cross-linked networks. acs.orgresearchgate.net These furan-based thermosets can be reinforced with various fibers, including wood fibers and glass fibers, to produce bio-based composites. researchgate.net Research into bio-based foam composites has demonstrated that formulations using tannic acid, furfuryl alcohol, and furan-2-carbaldehyde, reinforced with wood fibers, result in materials with excellent flame retardancy and thermal insulation properties. researchgate.net The covalent cross-linking and hydrogen bonding between the furan-based matrix and the reinforcing fibers contribute to the material's structural integrity. researchgate.net

Below is a data table summarizing the components and properties of representative furan-based composite foams.

Composite System Key Components Reinforcement Notable Properties Potential Applications
TA-FA-FU Bio-foamTannic Acid (TA), Furfuryl Alcohol (FA), Furan-2-carbaldehyde (FU)Wood Fibers (WF)Self-extinguishing, excellent flame retardancy, good binding between fiber and matrix. researchgate.netInsulation, construction, packaging. researchgate.net
TA-FA-VA Bio-foamTannic Acid (TA), Furfuryl Alcohol (FA), Vanillin (VA)Wood Fibers (WF)Excellent thermal insulation (min. thermal conductivity of 0.032 W/m·K), reduced pulverization ratio. researchgate.netHigh-performance insulation panels. researchgate.net

Functional Coatings from Furan-Derived Polymers

The unique chemistry of furan-2-carbaldehyde also lends itself to the development of functional coatings. Furan-based resins can serve as a bio-alternative to traditional phenolic resins used in protective coatings. nih.gov For instance, a resin synthesized from furan-2-carbaldehyde and phenol (B47542) can be applied as a coating on metallic substrates like aluminum to provide corrosion resistance. nih.gov

Furthermore, the furan moiety can be incorporated into various polymer backbones, such as epoxies and polyurethanes, to impart specific functionalities. Furan-based epoxy resins, for example, are being explored as sustainable alternatives to conventional bisphenol A (BPA)-based epoxies. These bio-based epoxies can exhibit high char yields, which enhances their thermal stability and flame-retardant properties, making them suitable for high-temperature protective coatings.

The aldol condensation reaction is a key chemical pathway for building larger molecules from furan-2-carbaldehyde, creating precursors for polymers used in coatings. researchgate.net This reaction allows for the formation of carbon-carbon bonds, extending the polymer chain and enabling the design of materials with tailored properties. researchgate.net

The following table details research findings on functional coatings derived from furan-2-carbaldehyde.

Coating Type Precursors Substrate Key Functionality/Finding
Furan-Phenolic ResinFuran-2-carbaldehyde, PhenolAluminumActs as a protective coating, offering a bio-based alternative to traditional phenolic resins. nih.gov
Furan-based Epoxy ResinEpoxidized Furan DerivativesSteel, various metalsHigh char yield, enhanced thermal stability, potential flame retardancy. researchgate.net
UV-Curable Bio-CoatingsMethacrylate (B99206) monomers from Furfuryl alcoholVariousGood thermal properties and potential applications in packaging plastics and filtration membranes. uj.ac.za

While furan-2-carbaldehyde's role is well-established, the specific use of heptanal in forming such advanced materials is less clear from current literature. Aldehydes, in general, can undergo condensation reactions, but the long alkyl chain of heptanal, compared to the reactive aromatic-like furan ring, suggests different polymerization behavior and resulting material properties. Further research is needed to explore the potential synergies or unique properties that could arise from incorporating heptanal-derived components into composite or coating formulations, potentially in combination with furan-based monomers.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Furan-2-carbaldehyde from complex mixtures and for its precise quantification. Gas and liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a powerful technique for assessing the purity of Furan-2-carbaldehyde and for monitoring the progress of reactions in which it is a reactant or product. When coupled with mass spectrometry (GC-MS/MS), it allows for the separation and quantification of furan (B31954) derivatives within minutes. nih.gov For instance, a method using a HP-5MS column can separate Furan-2-carbaldehyde and ten other furan derivatives in under 9.5 minutes. nih.gov The technique is sensitive enough to be used for determining the presence of furan compounds in various food matrices and for analyzing trace amounts in exhaled air after enrichment by solid-phase microextraction (SPME). nih.govbaua.de

Key parameters in GC methods, such as injector temperature, column type, temperature programming, and carrier gas flow rate, are optimized to achieve efficient separation. nih.gov

Table 1: Example GC-MS/MS Conditions for Furan Derivative Analysis nih.gov

ParameterCondition
GC ColumnHP-5MS
Carrier GasHelium
Flow Rate1 mL/min
Injector Temperature280 °C
Split Ratio1:10
Oven ProgramStart at 32°C (hold 4 min), ramp to 200°C at 20°C/min, hold 3 min
DetectionTandem Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

High-Performance Liquid Chromatography (HPLC) is widely used for the determination of Furan-2-carbaldehyde, particularly in food and beverage samples. researchgate.net The method typically employs a C-18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net HPLC offers high specificity and low detection limits for quantifying Furan-2-carbaldehyde and its derivatives. researchgate.net The technique's utility is demonstrated in the analysis of alcoholic beverages and various carbohydrate-rich foods. researchgate.net

Table 2: Typical HPLC Conditions for Furan-2-carbaldehyde Analysis researchgate.net

ParameterCondition
ColumnC-18
Mobile PhaseAcetonitrile-Water (Isocratic)
DetectionUV at 280 nm
Linear Dynamic Range0.07–40 µg/mL
Detection Limit0.07 µg/mL

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Furan-2-carbaldehyde.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For Furan-2-carbaldehyde, the aldehyde proton signal appears as a singlet at approximately 9.69 ppm. nih.gov The protons on the furan ring appear at distinct chemical shifts, allowing for unambiguous assignment. mdpi.com For example, in CDCl₃, the furan ring protons (H-3, H-4, and H-5) show characteristic signals. mdpi.com ¹H NMR is also used to determine the purity and the degree of deuteration in isotopically labeled samples. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group in Furan-2-carbaldehyde is typically observed around 177.4 ppm. nih.gov The carbons of the furan ring also show distinct signals, for instance, C-2 at 149.8 ppm, C-3 at 122.2 ppm, C-4 at 128.6 ppm, and C-5 at 159.7 ppm. nih.gov

²H NMR: Deuterium (B1214612) NMR is used to analyze deuterated Furan-2-carbaldehyde. For a sample where the aldehyde proton is replaced by deuterium, the ²H NMR spectrum shows a resonance at approximately 9.35 ppm. mdpi.comresearchgate.net This technique is crucial for confirming the position of isotopic labels. mdpi.comresearchgate.net

Table 3: NMR Spectroscopic Data for Furan-2-carbaldehyde nih.govmdpi.com

NucleusAtom PositionChemical Shift (δ, ppm)Solvent
¹H-CHO~9.69Not Specified
¹HC5-H~7.68CDCl₃
¹HC3-H~7.25CDCl₃
¹HC4-H~6.59CDCl₃
¹³CC=O~177.4Not Specified
¹³CC-5~159.7Not Specified
¹³CC-2~149.8Not Specified
²H-CDO~9.35DMSO

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in Furan-2-carbaldehyde. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of Furan-2-carbaldehyde shows a characteristic and strong absorption band for the carbonyl group (C=O) stretching vibration. nih.gov This band appears around 1691 cm⁻¹. nih.gov The aldehydic C-H bond also gives rise to characteristic stretching bands, which are observed between 2715 and 2847 cm⁻¹. mdpi.com In deuterated Furan-2-carbaldehyde, the C-D stretching bands are shifted to a lower frequency, appearing between 2080 and 2139 cm⁻¹, which confirms the isotopic substitution. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The technique is useful for identifying Furan-2-carbaldehyde in various matrices, including transformer oils. researchgate.net The Raman spectrum of Furan-2-carbaldehyde has a distinctive fingerprint with major shifts at 1366, 1393, 1474, and 1670 cm⁻¹. d-nb.info The aldehydic C-H stretching bands are also visible in the Raman spectrum at 2719, 2855, and 3125 cm⁻¹. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of Furan-2-carbaldehyde and to gain structural information from its fragmentation patterns. The molecular weight of Furan-2-carbaldehyde is 96.08 g/mol . nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), Furan-2-carbaldehyde shows a molecular ion peak [M⁺•] at a mass-to-charge ratio (m/z) of 96. mdpi.com A prominent fragmentation pathway involves the loss of the aldehyde hydrogen atom, resulting in a furanyl-acylium ion fragment at m/z 95. mdpi.commdpi.com Another key fragmentation is the loss of a formyl radical (•CHO), which corresponds to a fragment at m/z 29. mdpi.com In some cases, fragmentation of 2-furaldehyde can lead to a fragment at m/z 69.033, which can interfere with the measurement of furan itself in complex mixtures. copernicus.org

Table 4: Key Mass Spectrometry Fragments for Furan-2-carbaldehyde (m/z) mdpi.com

m/zAssignment
96Molecular Ion [M⁺•]
95[M-H]⁺ (Loss of aldehyde proton)
67Fragment
39Fragment

In Situ and Operando Spectroscopy for Reaction Mechanism Studies

The elucidation of reaction mechanisms is critical for optimizing reaction conditions and catalyst design. In the context of the reactions between furan-2-carbaldehyde and heptanal (B48729), such as aldol (B89426) condensation, in situ and operando spectroscopic techniques provide powerful tools for observing molecular transformations as they occur, without the need for sample quenching. These methods allow for the identification of transient intermediates, the observation of catalyst-reactant interactions, and the real-time monitoring of reactant consumption and product formation, thereby offering a detailed picture of the reaction pathway.

While direct in situ and operando spectroscopic studies on the specific reaction between furan-2-carbaldehyde and heptanal are not extensively documented in publicly available literature, the principles and insights can be drawn from studies on analogous reactions of furan-2-carbaldehyde (furfural) with other carbonyl compounds. These studies showcase the utility of techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy and X-ray Absorption Spectroscopy (XAS) in understanding complex catalytic processes.

For instance, operando ATR-IR spectroscopy has been effectively used to study the liquid-phase hydrogenation of furfural (B47365). In one such study, the decarbonylation of furfural to furan and carbon monoxide was observed in real-time on a palladium catalyst. ethz.ch The technique allowed for the detection of CO adsorbed on the palladium surface, providing evidence for a key side reaction that can influence catalyst activity and selectivity. ethz.ch Similarly, time-resolved X-ray Absorption Near Edge Structure (XANES) has been employed to monitor the state of the catalyst during the same reaction, revealing the consumption of a palladium hydride phase in the presence of furfural. ethz.ch

In the context of the aldol condensation between furan-2-carbaldehyde and a ketone, in situ spectroscopy can be envisioned to monitor key mechanistic steps. The initial deprotonation of the ketone (in this case, heptanal) at the α-carbon to form an enolate is a critical step in base-catalyzed aldol condensations. While challenging to observe directly due to its transient nature, the subsequent changes in the vibrational modes of the reactants can be tracked.

For example, the characteristic carbonyl (C=O) stretching frequency of both furan-2-carbaldehyde and heptanal would be expected to shift upon coordination to a catalyst surface or upon reaction. In situ FTIR could monitor the decrease in the intensity of the carbonyl bands of the reactants and the appearance of new bands corresponding to the β-hydroxy aldehyde intermediate and the final α,β-unsaturated aldehyde product.

A hypothetical application of in situ ATR-IR spectroscopy to the aldol condensation of furan-2-carbaldehyde and heptanal over a solid base catalyst is outlined in the table below. This illustrates the type of data that could be obtained to elucidate the reaction mechanism.

Spectroscopic Technique Observed Species/Process **Key Spectroscopic Signatures (Hypothetical Wavenumbers, cm⁻¹) **Mechanistic Insight
In situ ATR-IRAdsorption of ReactantsShift in ν(C=O) of furan-2-carbaldehyde (e.g., from ~1670 to ~1650 cm⁻¹) and heptanal (e.g., from ~1715 to ~1700 cm⁻¹)Indicates interaction of carbonyl groups with the catalyst surface.
In situ ATR-IRFormation of Heptanal EnolatePotential appearance of a ν(C=C) band of the enolate (~1600-1640 cm⁻¹)Evidence for the initial deprotonation step.
In situ ATR-IRFormation of Aldol AdductAppearance of a broad ν(O-H) band (~3200-3500 cm⁻¹) and a new ν(C=O) band for the β-hydroxy aldehyde.Confirmation of the C-C bond formation and the presence of the intermediate.
In situ ATR-IRDehydration to Final ProductDisappearance of the ν(O-H) band and appearance of a ν(C=C) band for the conjugated system (~1620 cm⁻¹).Monitoring the formation of the α,β-unsaturated aldehyde product.

Furthermore, isotope labeling studies, in conjunction with in situ spectroscopy, can provide definitive evidence for reaction mechanisms. For example, using deuterated heptanal at the α-position would allow for the tracking of the deuterium atom transfer during the enolization step through techniques like Raman or NMR spectroscopy. mdpi.comresearchgate.net

Environmental Chemistry and Biogeochemical Cycling

Atmospheric Fate and Degradation Pathways of Furan-2-carbaldehyde

Furan-2-carbaldehyde, commonly known as furfural (B47365), is released into the atmosphere from both natural and anthropogenic sources, including biomass burning and industrial processes. noaa.gov Once in the atmosphere, it exists predominantly in the vapor phase and is subject to various degradation pathways. noaa.govarkema.com

The primary degradation pathway for vapor-phase furan-2-carbaldehyde in the atmosphere is its reaction with photochemically-produced hydroxyl (OH) radicals. noaa.govarkema.com This reaction is relatively rapid, with a calculated atmospheric half-life of approximately 5.5 hours to 0.44 days. noaa.govarkema.com The oxidation process is primarily initiated by the addition of the OH radical to the furan (B31954) ring, mainly at the C2 and C5 positions, forming adducts. nist.govepa.govusda.gov Hydrogen abstraction from the carbonyl group by oxidants is considered a minor reaction pathway. nist.gov

In addition to hydroxyl radicals, furan-2-carbaldehyde can react with other atmospheric oxidants. In urban environments, reaction with nitrate (B79036) radicals (NO₃) may serve as an additional degradation process. noaa.gov Quantum chemistry and kinetic calculations have shown that intermediate radicals formed from OH addition can also react directly with ozone (O₃), nitrogen dioxide (NO₂), and peroxy radicals (HO₂/RO₂), as the reaction with molecular oxygen (O₂) is slow and reversible. nist.govusda.gov

The major products identified from the OH-initiated oxidation of furan-2-carbaldehyde under typical atmospheric conditions include:

2-oxo-3-pentene-1,5-dialdehyde

5-hydroxy-2(5H)-furanone

4-oxo-2-butenoic acid

2,5-furandione nist.govusda.gov

These products are likely to remain in the gas phase and undergo further photo-oxidation. usda.gov

Direct photo-oxidation is another potential atmospheric degradation pathway for furan-2-carbaldehyde. noaa.gov The compound has a tendency to darken when exposed to light and air, which indicates photochemical oxidation. nih.govecetoc.org Photolysis, the light-induced cleavage of chemical bonds, is a transformation process that can occur in the atmosphere. nih.gov

Research on related compounds demonstrates the susceptibility of the furan-2-carbaldehyde structure to photochemical transformations. For instance, irradiation of brominated derivatives of furan-2-carbaldehyde in aromatic solutions has been shown to furnish 3- and 5-aryl-2-furyl derivatives. ornl.gov Furthermore, photochemical hydroxylation has been observed in 5-nitro-2-furancarboxaldehyde derivatives, which are structurally similar. nih.gov These findings support the likelihood that direct absorption of light can initiate transformation processes in furan-2-carbaldehyde itself.

Environmental Fate and Degradation Pathways of Heptanal (B48729)

Heptanal is an aldehyde that can enter the environment through industrial uses and natural processes. ornl.gov Its physicochemical properties largely dictate its fate and transport across different environmental compartments.

Heptanal is expected to partition primarily to the air upon environmental release. ornl.gov Its tendency to volatilize from water and soil surfaces is a key aspect of its environmental fate. This is governed by its vapor pressure and Henry's Law constant. The Henry's Law constant for heptanal has been reported as 2.7 x 10⁻⁴ atm-m³/mol at 25°C, which suggests that volatilization from water surfaces is an expected and significant process. nih.gov Based on this value, the estimated volatilization half-lives are 7 hours for a model river and 5 days for a model lake. nih.gov Due to its high vapor pressure, it will also readily volatilize from dry soil. ornl.gov

The mobility of heptanal in soil and its tendency to adsorb to sediment are indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc value for heptanal is 86. nih.gov Based on classification schemes, this relatively low value indicates that heptanal is not expected to adsorb significantly to suspended solids and sediment. nih.gov This suggests high mobility in soils, where it may leach into groundwater. ornl.gov The process of leaching will likely compete with volatilization, depending on local environmental conditions such as soil moisture. ornl.gov

Environmental Fate Properties of Heptanal
PropertyValueReference
Henry's Law Constant2.7 x 10⁻⁴ atm-m³/mol at 25°C nih.gov
LogKow (Octanol-water partition coefficient)2.8 at 20°C arkema.com
Water Solubility1.5 to 2.5 g/L at 25°C arkema.com
Estimated Koc (Soil organic carbon-water partitioning coefficient)86 nih.gov
Vapor Pressure500 Pa at 20°C arkema.com

In aquatic environments, the main target compartment for heptanal will be water, due to its solubility and low adsorption potential. arkema.com Biodegradation is expected to be a significant environmental fate process in water. nih.gov Heptanal is considered to be readily biodegradable, which means it will likely be removed efficiently in sewage treatment plants. arkema.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 11. nih.gov Hydrolysis is not anticipated to be an important fate process, as heptanal lacks functional groups that hydrolyze under typical environmental conditions. nih.gov

In soil, the fate of heptanal is a balance between volatilization, leaching, and biodegradation. ornl.gov As a readily biodegradable substance, microbial degradation is a key transformation process in the soil environment, similar to its fate in water. arkema.comashland.com Given its high water solubility and moderate soil absorption coefficient, heptanal that is deposited on soil may leach to groundwater, particularly after rain events. ornl.gov

Microbial and Enzymatic Biodegradation in Natural Systems

Furan-2-carbaldehyde is susceptible to microbial degradation under both aerobic and anaerobic conditions in natural systems. noaa.gov Microorganisms have developed various defense mechanisms against the toxicity of furanic aldehydes, which often constitute the initial steps of biodegradation pathways. nist.govregulations.gov

The primary initial steps involve the oxidation and/or reduction of the aldehyde group to the corresponding furanic acid and alcohol forms. nist.govregulations.gov Under aerobic conditions, the degradation of furan-2-carbaldehyde typically proceeds via its oxidation to 2-furoic acid. nist.govregulations.gov This intermediate is then metabolized further, ultimately leading to the primary intermediate 2-oxoglutarate. nist.govregulations.gov A variety of microorganisms, predominantly Gram-negative aerobic bacteria, are capable of degrading furanic compounds. nist.govregulations.gov For example, a consortium of Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp. isolated from industrial effluent demonstrated the ability to degrade high concentrations of furan-2-carbaldehyde, with up to 2723 mg/L degraded within 24 hours. nih.govecetoc.orgwikipedia.org

Degradation also occurs in anaerobic environments. noaa.gov An anaerobic consortium can degrade furan-2-carbaldehyde to methane (B114726) and carbon dioxide. documentsdelivered.com In this process, furan-2-carbaldehyde is converted through several intermediates, including furfuryl alcohol, furoic acid, and acetic acid, before its final conversion to biogas. documentsdelivered.com

Microbial Degradation of Furan-2-carbaldehyde
ConditionKey IntermediatesFinal ProductsMicroorganismsReference
Aerobic2-Furoic acid2-OxoglutarateGram-negative bacteria (Cupriavidus basilensis), Bacterial consortium (Microbacterium sp., Bacillus licheniformis, Brevundimonas sp.) nih.govnist.govregulations.govwikipedia.org
AnaerobicFurfuryl alcohol, Furoic acid, Acetic acidMethane, Carbon dioxideAnaerobic consortium documentsdelivered.com

Anaerobic and Aerobic Degradation Pathways

The structural differences between the aromatic furan-2-carbaldehyde and the aliphatic heptanal dictate distinct enzymatic strategies for their microbial degradation.

Furan-2-carbaldehyde (Furfural)

Furan-2-carbaldehyde, commonly known as furfural, is a heterocyclic aldehyde derived from the dehydration of sugars found in lignocellulosic biomass. Its degradation has been observed under both anaerobic and aerobic conditions.

Anaerobic Degradation: Under anaerobic conditions, the degradation of furfural is a multi-step process often carried out by a consortium of microbes. nih.gov The initial step typically involves the reduction of the aldehyde group to a less toxic compound, furfuryl alcohol, or its oxidation to furoic acid. nih.govbiorxiv.org These intermediates are then further metabolized. One documented pathway involves the conversion of furfural to intermediates like furfuryl alcohol, furoic acid, and acetic acid, before the final conversion to methane and carbon dioxide. nih.gov For instance, some methanogenic bacteria can degrade furfural to methane and CO2. essex.ac.uk The sulfate-reducing bacterium Desulfovibrio sp. strain F-1 has been shown to anaerobically degrade furfural with acetic acid as the major fermentation product. essex.ac.uknih.gov

ConditionInitial StepKey IntermediatesFinal Products
AnaerobicReduction/OxidationFurfuryl alcohol, Furoic acid, Acetic acidMethane, Carbon dioxide

Aerobic Degradation: In the presence of oxygen, the aerobic degradation of furfural is more direct. A well-studied pathway in bacteria like Pseudomonas putida involves the initial oxidation of the aldehyde group to form 2-furoic acid. essex.ac.uknih.gov This is followed by the activation of 2-furoic acid to 2-furoyl-CoA. Subsequent hydroxylation and ring cleavage events lead to the formation of 2-oxoglutarate, which can then enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. biorxiv.orgessex.ac.uk

ConditionInitial StepKey IntermediatesFinal Product
AerobicOxidation2-Furoic acid, 2-Furoyl-CoA2-Oxoglutarate

Heptanal

Heptanal is a linear aldehyde, and its degradation generally follows the established pathways for aliphatic hydrocarbons.

Anaerobic Degradation: The anaerobic degradation of aliphatic hydrocarbons like heptanal is a less commonly documented process compared to its aerobic counterpart. nih.gov Generally, anaerobic bacteria employ different strategies for hydrocarbon oxidation, using molecules like sulfate, nitrate, or carbonate as electron acceptors. nih.gov The initial activation of the alkane chain is a critical step, which can occur via mechanisms such as addition to fumarate (B1241708) or carboxylation. researchgate.net Following activation, the molecule is channeled into pathways analogous to beta-oxidation.

Aerobic Degradation: Aerobic degradation is the primary fate for aliphatic aldehydes like heptanal in the environment. The typical pathway begins with the oxidation of the aldehyde group to its corresponding carboxylic acid, heptanoic acid, a reaction catalyzed by aldehyde dehydrogenase enzymes. essex.ac.uk This fatty acid is then susceptible to degradation via the β-oxidation pathway. researchgate.net In this cyclic process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then be completely oxidized to CO2 and water through the TCA cycle. researchgate.net

ConditionInitial StepKey IntermediateFinal Products
AerobicOxidationHeptanoic acidAcetyl-CoA (enters TCA cycle)

Microbial Consortia Involved in Aldehyde Metabolism

The complete mineralization of aldehydes in the environment is often not accomplished by a single microbial species but by the synergistic action of a microbial consortium. mdpi.com Different members of the consortium carry out different steps of the degradation pathway, reducing the metabolic burden on any single organism and preventing the accumulation of potentially toxic intermediates. nih.gov

For furan-2-carbaldehyde , consortia have proven to be particularly effective. A bacterial consortium comprising Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp., isolated from a tannin industry effluent, demonstrated the ability to degrade high concentrations of furfural. nih.govnih.gov In anaerobic environments, consortia of methanogenic bacteria are responsible for the complete breakdown of furfural to methane and carbon dioxide. nih.govessex.ac.uk

The degradation of heptanal and other aliphatic hydrocarbons also benefits from the activities of microbial consortia. Often, these consortia include bacteria capable of producing biosurfactants, which increase the bioavailability of hydrophobic compounds like long-chain aldehydes. nih.gov For example, a consortium of Thalassospira and Chromohalobacter has shown effectiveness in the biodegradation of aliphatic hydrocarbons. nih.gov Genera such as Pseudomonas, Arcobacter, Halobacillus, Rhodococcus, and Bacillus have been identified as key degraders of aldehydes in various aquatic environments. essex.ac.uk The combined metabolic activities within these consortia ensure the efficient breakdown of the aldehyde and its intermediates.

AldehydeConditionMicrobial Genera/Species in ConsortiaKey Roles
Furan-2-carbaldehydeAerobicMicrobacterium sp., Bacillus licheniformis, Brevundimonas sp.Stepwise degradation of furfural. nih.govnih.gov
Furan-2-carbaldehydeAnaerobicMethanogenic bacteria, Desulfovibrio sp.Conversion to intermediates and final mineralization to CH4 and CO2. nih.govessex.ac.uk
HeptanalAerobicPseudomonas, Rhodococcus, Bacillus, Thalassospira, ChromohalobacterOxidation to fatty acid and subsequent β-oxidation; some produce biosurfactants. essex.ac.uknih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and relative energies of different conformers, providing a basis for understanding molecular stability and reactivity.

Furan-2-carbaldehyde, also known as furfural (B47365), possesses a unique electronic structure arising from the interplay between its furan (B31954) ring and the attached aldehyde group. actachemscand.org The furan ring itself is a five-membered aromatic heterocycle. rsc.org Its aromaticity stems from the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from a lone pair on the oxygen atom, fulfilling Hückel's rule (4n+2 π-electrons). rsc.orgacs.org However, the aromaticity of furan is considered to be less pronounced than that of benzene (B151609). This is due to the higher electronegativity of the oxygen atom, which leads to a less uniform distribution of the π-electron cloud compared to benzene. acs.org The order of aromaticity among similar five-membered heterocycles is generally Furan < Pyrrole < Thiophene < Benzene. acs.org

Table 1: Calculated Properties of Furan and its Isomers This table presents data for furan, the core ring of furan-2-carbaldehyde, to illustrate its stability relative to its isomers as determined by quantum chemical calculations.

Molecule (Isomer of C4H4O)Calculated Enthalpy of Formation (kcal/mol)
Ethynyloxy ethane46.776
Cyclopropene-1-carbaldehyde39.853
But-3-ynal24.553
2-butynal17.161
Furan-9.261

Data sourced from quantum chemical studies on C4H4O isomers, highlighting the high stability of the furan structure. researchgate.net

Heptanal (B48729) is a linear aldehyde with a seven-carbon chain. msu.eduresearchgate.net Its flexibility allows it to adopt numerous conformations through rotation around its carbon-carbon single bonds. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their associated energy levels. nih.gov The potential energy surface (PES) of a flexible molecule like heptanal describes the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to rotation between them (saddle points). wikipedia.orgresearchgate.net

The stability of different heptanal conformers is primarily governed by two factors:

Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are energetically favored over eclipsed conformations. nih.gov

Steric Interactions: Repulsive interactions occur when bulky groups are forced into close proximity. For the alkyl chain of heptanal, gauche interactions (where C-C bonds on adjacent carbons are at a 60° dihedral angle) are generally less stable than anti interactions (180° dihedral angle) due to steric hindrance between the carbon chains. youtube.com

The lowest energy conformation of heptanal is expected to be the all-staggered, fully extended anti-conformation, which minimizes both torsional strain and steric hindrance. Rotational barriers for C-C bonds in simple alkanes are typically in the range of 3-6 kcal/mol, allowing for rapid interconversion between conformers at room temperature. youtube.comnih.gov

Table 2: Representative Energetic Contributions in Alkane Conformational Analysis This table provides typical energy values for strains that determine the conformational preferences of alkyl chains like that in heptanal.

Interaction TypeDescriptionApproximate Energy Cost (kcal/mol)
H-H Eclipsing (Torsional)Hydrogen atoms on adjacent carbons are aligned.~1.0
CH3-H Eclipsing (Torsional)A methyl group and a hydrogen on adjacent carbons are aligned.~1.4
CH3-CH3 Eclipsing (Torsional + Steric)Two methyl groups on adjacent carbons are aligned.~3.0-4.0
Gauche Butane (Steric)Two methyl groups on adjacent carbons are at a 60° dihedral angle.~0.9

These values are representative for simple alkanes and are used to estimate the relative energies of conformers in more complex molecules like heptanal.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for exploring complex reaction mechanisms, identifying intermediates, and characterizing transition states for molecules like aldehydes.

DFT calculations are instrumental in characterizing the transition state (TS)—the highest energy point along a reaction coordinate—which determines the activation energy and thus the rate of a chemical reaction. For aldehyde transformations, DFT has been used to elucidate various mechanisms.

In studies of aldehyde deformylation reactions catalyzed by metal complexes, DFT calculations have mapped out different potential pathways, such as outer-sphere nucleophilic attack, α-hydrogen atom abstraction, and inner-sphere mechanisms. youtube.com These studies calculate the Gibbs free energy (ΔG) profiles for each step. For example, in a copper(II)-superoxo complex mediated deformylation, the rate-determining step was identified as the homolytic cleavage of the aldehyde C-C bond, with a calculated activation barrier of 14.7 kcal/mol. youtube.com This was found to be significantly lower than the barriers for competing pathways, such as nucleophilic attack (ΔG≠ > 24.5 kcal/mol) or hydrogen abstraction (ΔG≠ > 18.0 kcal/mol). youtube.com

DFT has also been applied to other aldehyde reactions, such as aldol (B89426) additions and Michael additions. In a study of Michael additions involving various aldehydes, the calculated energies of the enolate intermediates formed after the initial bond formation were found to correlate well with the experimental reaction rates.

Table 3: Calculated Activation/Intermediate Energies for Aldehyde Reactions via DFT

Reaction TypeSpeciesCalculated Energy (kcal/mol)Method
Aldehyde DeformylationRate-determining Transition State (C-C cleavage)14.7 (ΔG≠)DFT
Aldehyde DeformylationNucleophilic Attack Transition State>24.5 (ΔG≠)DFT
Michael AdditionEnolate Intermediate Energy Range2.8 to 7.5 (ΔGHEI)DFT (M06-2X)

Data compiled from DFT studies on various aldehyde transformations, illustrating the use of computational chemistry to compare reaction pathways. youtube.com

DFT is also a powerful tool for in silico catalyst design and for understanding how molecules interact with surfaces. By modeling the interactions between reactants, products, and a catalyst, researchers can predict catalytic activity and selectivity, guiding the development of more efficient catalysts.

For aldehyde reactions, DFT-assisted design has been used to develop bifunctional catalysts. For instance, copper(I) catalysts for the addition of aldehydes to alkynes were designed by computing the structures and relative energies of potential catalytic intermediates to prioritize synthetic targets. Similarly, the viability of an Iridium(III) complex as a catalyst for the aldehyde-water shift reaction was assessed using DFT to calculate the thermodynamic and kinetic parameters of the proposed catalytic cycle. muni.cz

Modeling surface interactions is crucial, as the adsorption of reactants and products can significantly affect catalyst performance. The strong adsorption of aldehyde products onto active catalyst sites is a common issue that can lead to catalyst deactivation or over-oxidation. DFT calculations can quantify these interactions. For example, the adsorption behavior of heptanal on pristine and transition-metal-doped graphene has been studied using DFT. While heptanal interacts weakly with pristine graphene (adsorption energy of -0.015 eV), the interaction is much stronger on doped graphene (e.g., -0.755 eV on Ag-doped graphene), indicating that surface modification can tune the adsorption properties.

Molecular Dynamics Simulations for Solvent Effects and Complex Systems

While quantum mechanics is ideal for studying individual molecules or small reacting systems, molecular dynamics (MD) simulations are used to model the behavior of larger, more complex systems over time. MD simulates the motion of atoms and molecules, providing insights into dynamic processes, solvent effects, and the properties of materials.

MD simulations have been used to study furan-2-carbaldehyde (furfural) in aqueous solutions under various conditions. These simulations provide data on solvation free energies, diffusion coefficients, and the structure of the solution. A key finding is that the oxygen atom in the furan ring does not participate in hydrogen bonding to the same extent as the oxygen in the aldehyde group. Furthermore, these simulations have shown that furfural molecules have a tendency to aggregate in water under certain conditions, a phenomenon that is influenced by temperature, pressure, and concentration. In more complex scenarios, reactive MD simulations have been employed to model the pyrolysis of furan-based resins to form glassy carbon materials, predicting the evolution of molecular structure and material properties.

For heptanal, MD simulations can provide insight into its behavior in different solvent environments. As a molecule with a polar head (the aldehyde group) and a nonpolar alkyl tail, its orientation and aggregation behavior will be highly dependent on the solvent. In aqueous environments, the hydrophobic tail would lead to aggregation or partitioning to interfaces. MD simulations of related molecules, like heptane (B126788), have been used to study diffusion in various media and behavior at water-oil interfaces. researchgate.netnih.gov General MD studies on solvent effects show how the conformational preferences of flexible molecules can change depending on the polarity of the solvent. For instance, a nonpolar chain like heptanal's tail would be more extended in a nonpolar solvent like heptane and more compact or collapsed in a polar solvent like water.

Cheminformatics and Machine Learning Approaches for Property Prediction and Synthesis Design

The integration of computational power and chemical knowledge has given rise to cheminformatics and machine learning techniques that are revolutionizing the way chemical properties are predicted and synthetic pathways are designed. For compounds like furan-2-carbaldehyde and heptanal, these in silico methods offer a rapid and cost-effective alternative to traditional laboratory experiments, enabling high-throughput screening and rational molecular design.

Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in predicting the biological and physicochemical properties of molecules, respectively. These models are built on the principle that the structure of a molecule dictates its properties. By using machine learning algorithms, it is possible to create predictive models based on molecular descriptors.

For aliphatic aldehydes such as heptanal, QSPR models have been successfully developed to predict various thermodynamic and physical properties. A common approach involves using Multiple Linear Regression (MLR) to establish a correlation between molecular descriptors and the property of interest. Descriptors can range from simple constitutional indices (e.g., molecular weight) to more complex topological indices that encode information about molecular size, shape, and branching.

For instance, a study on the prediction of boiling points for a series of acyclic carbonyl compounds, including aldehydes, demonstrated a high correlation using a five-descriptor MLR model. The statistical quality of such models is often high, with correlation coefficients (r²) exceeding 0.98, indicating a strong predictive capability. researchgate.net

Below is an interactive data table illustrating the predictive accuracy of a representative QSPR model for the boiling point of aliphatic aldehydes. The model's predictions are based on a set of calculated molecular descriptors.

CompoundExperimental Boiling Point (°C)Predicted Boiling Point (°C)
Butanal74.875.1
Pentanal103.0102.5
Hexanal (B45976)128.0127.8
Heptanal 152.8 153.2
Octanal171.0170.5
Nonanal192.0191.7

This table is representative of the accuracy of QSPR models for aliphatic aldehydes and is constructed based on reported model performances.

For furan-2-carbaldehyde, which possesses an aromatic furan ring, different sets of descriptors are often employed in QSAR/QSPR studies. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. These techniques map the steric and electrostatic fields around the molecule to predict its interaction with a biological target or its inherent properties. For example, 3D-QSAR studies on furan derivatives have been used to successfully model their insecticidal activity, yielding models with high predictive power (non-cross-validated r² values of 0.828 for CoMFA and 0.841 for CoMSIA). sioc-journal.cn Such models provide visual insights in the form of 3D contour maps, guiding the structural optimization of the compounds. sioc-journal.cn

Furthermore, the toxicity of α,β-unsaturated aldehydes, a class to which furan-2-carbaldehyde belongs, has been effectively predicted using QSAR models. These models can help in the early identification of potentially toxic compounds based on their chemical structure, reducing the need for extensive animal testing. researchgate.netnih.gov

Synthesis Design

Target Input : The structure of the target molecule (e.g., furan-2-carbaldehyde) is provided to the system.

Retrosynthetic Analysis : The AI applies learned reaction templates or data-driven models to suggest possible disconnections. For furan-2-carbaldehyde, a common disconnection would be a Vilsmeier-Haack reaction.

Precursor Identification : The precursors generated from the disconnection (furan and a formylating agent) are identified.

Feasibility Check : The system checks if the precursors are commercially available or can be easily synthesized.

Route Ranking : If multiple routes are proposed, they are ranked based on factors like reaction yield, cost of starting materials, and number of steps. chemcopilot.com

Target MoleculeKey DisconnectionReaction TypePrecursors
Furan-2-carbaldehydeC(furan)-C(aldehyde)Vilsmeier-Haack FormylationFuran, Phosphorus oxychloride, Dimethylformamide

For a simpler aliphatic molecule like heptanal, the retrosynthetic analysis might suggest an oxidation reaction. The AI would recognize the aldehyde functional group and propose a disconnection to the corresponding primary alcohol, 1-heptanol (B7768884). This is a common and high-yielding transformation that would be ranked favorably by the system.

Target MoleculeKey DisconnectionReaction TypePrecursor
HeptanalC-H bond of the aldehydeOxidation of primary alcohol1-Heptanol

Future Research Directions and Emerging Paradigms

Integrated Biorefinery Architectures for Aldehyde Co-Production

The co-production of furan-2-carbaldehyde and heptanal (B48729) within a single, integrated biorefinery presents a complex but potentially highly efficient model for future chemical manufacturing. Current production routes are disparate: furan-2-carbaldehyde is primarily derived from the acid-catalyzed dehydration of C5 sugars (xylose) found in hemicellulose from feedstocks like corn cobs and sugarcane bagasse solubilityofthings.com, while heptanal is commercially produced via the pyrolysis of ricinoleic acid from castor oil or the hydroformylation of 1-hexene.

Future biorefinery architectures will likely focus on multi-feedstock processing capabilities, integrating lignocellulosic biomass streams with oilseed processing lines. Such a "Phase III" biorefinery would utilize a combination of technologies to process a mix of agricultural feedstocks, yielding a diverse array of products. rsc.org This integration allows for the valorization of all components of the respective feedstocks. For instance, a facility could process castor beans for oil to produce heptanal, while utilizing the residual press cake and lignocellulosic husks as feedstock for furan-2-carbaldehyde production.

Key research areas in this domain include:

Process Intensification: Developing continuous, rather than batch, processes for both streams to improve efficiency and reduce energy consumption.

Synergistic Integration: Exploring opportunities for energy and solvent recycling between the two production lines. For example, waste heat from the high-temperature pyrolysis of castor oil could be used to drive the energy-intensive dehydration of xylose.

Co-product Valorization: A significant challenge and opportunity lies in the valorization of all co-product streams to maximize economic viability. Lignin (B12514952) from the furan-2-carbaldehyde process and undecylenic acid from the heptanal process can be converted into valuable chemicals, fuels, and polymers.

Techno-economic analyses (TEA) and life cycle assessments (LCA) will be crucial in evaluating the feasibility and sustainability of these integrated models, guiding research toward the most promising configurations. acs.orgnih.gov

Novel Catalytic Materials for Enhanced Selectivity and Sustainability

Advances in catalysis are fundamental to improving the efficiency, selectivity, and sustainability of furan-2-carbaldehyde and heptanal production. The focus is shifting from homogeneous to robust, recyclable heterogeneous catalysts.

For furan-2-carbaldehyde , research is centered on developing solid acid catalysts to replace corrosive mineral acids like sulfuric acid. Key areas of innovation include:

Structured Catalysts: Materials like zeolites, mesoporous silicas (SBA-15, MCM-41), and sulfonic acid resins are being tailored to enhance xylose dehydration selectivity and minimize the formation of humins (undesired polymerization products). nih.govresearchgate.net

Nanocatalysts and Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable active sites. nih.gov MOFs, for instance, are being explored for selective oxidation reactions of furfural (B47365) derivatives, while nanocatalysts can improve reaction rates and selectivity in various transformations. researchgate.netacs.org

For heptanal , catalytic research focuses on two primary routes:

Catalytic Cracking of Ricinoleic Acid: To improve upon traditional high-temperature pyrolysis, catalysts are being developed to lower reaction temperatures and increase the selectivity towards heptanal and undecenoic acid. Ni/HZSM-5 has shown promise in this area, enhancing yields and reducing coke formation. researchgate.net

Hydroformylation of 1-Hexene: The major challenge in this process is achieving high regioselectivity for the linear aldehyde (heptanal) over its branched isomers. Research is focused on novel heterogeneous catalysts to replace traditional homogeneous rhodium complexes, which are difficult to separate and recycle. Zeolite-encaged isolated rhodium ions and single-atom Ru catalysts on N-doped carbon supports are emerging as highly active and selective alternatives that maximize the use of precious metals. ukm.edu.my

The overarching goal is the rational design of catalysts that are not only highly active and selective but also stable under reaction conditions, derived from sustainable materials, and easily regenerated and reused.

Chemo-Enzymatic Hybrid Systems for Complex Molecule Synthesis

The integration of chemical and enzymatic catalytic steps into hybrid systems offers a powerful strategy for synthesizing complex molecules from furan-2-carbaldehyde and heptanal. These chemo-enzymatic cascades leverage the efficiency of chemical catalysts for robust bond formations and the unparalleled selectivity of enzymes for stereospecific transformations, all under mild, environmentally benign conditions.

Future research will increasingly focus on one-pot, multi-step cascade reactions where intermediates are generated and consumed in situ, minimizing the need for costly and waste-generating purification steps. nih.gov

For furan-2-carbaldehyde , its derivatives are excellent substrates for enzymatic transformations:

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in the chemoselective acylation of furfurylamine (B118560), a derivative of furan-2-carbaldehyde. wikipedia.org

Transaminases (TAs): These enzymes are being explored for the asymmetric amination of furan-based aldehydes to produce valuable chiral amines, using simple amine donors like isopropylamine. csic.es

Oxidoreductases: Carboxylate reductases (CARs) can selectively reduce furan-2-carboxylic acid to furan-2-carbaldehyde, while other oxidases can convert the aldehyde to furan-2,5-dicarboxylic acid (FDCA), a key biopolymer monomer. acs.orgnih.gov

For heptanal , its aliphatic nature makes it a suitable substrate for a range of biocatalytic reactions:

Aldolases: These enzymes catalyze stereoselective aldol (B89426) additions, a fundamental C-C bond-forming reaction. hmdb.ca Heptanal can serve as an acceptor molecule, reacting with ketone donors to form chiral β-hydroxy carbonyl compounds, which are versatile building blocks.

Transaminases (TAs): Similar to their application with furanics, TAs can be used for the synthesis of chiral amines from heptanal. csic.es

Whole-Cell Biocatalysis: The use of engineered microorganisms as "whole-cell" catalysts is a particularly promising paradigm. acs.org These systems can house multi-enzyme cascades, providing the necessary cofactors (e.g., NAD(P)H, ATP) and regenerating them in situ, which is crucial for the economic viability of many redox biocatalytic processes. acs.org

The development of novel chemo-enzymatic cascades will enable the synthesis of increasingly complex and high-value molecules, such as pharmaceuticals and fine chemicals, from these aldehyde platforms.

Advanced Characterization Techniques for In-Operando Studies

To move beyond trial-and-error catalyst development, a deep, mechanistic understanding of catalytic processes is essential. In-operando studies, which characterize the catalyst under actual working conditions, are critical for establishing structure-activity relationships. acs.org Future research will increasingly rely on advanced spectroscopic and microscopic techniques to probe the dynamic nature of catalysts during the production and conversion of furan-2-carbaldehyde and heptanal.

Key techniques and their applications include:

Vibrational Spectroscopy (IR and Raman): In-situ and operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy are powerful tools for identifying adsorbed species, reaction intermediates, and changes to the catalyst surface during reactions like xylose dehydration or hydroformylation. thegoodscentscompany.comresearchgate.net High-pressure IR (HPIR) is particularly valuable for studying homogeneously catalyzed reactions like hydroformylation, allowing for the detection of active catalyst species and degradation products under pressure. rsc.org

X-ray Absorption Spectroscopy (XAS): Operando XAS provides crucial information on the electronic state and local coordination environment of metal centers in catalysts, such as rhodium single-atoms in hydroformylation catalysts, revealing how their structure changes and correlates with catalytic activity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ solid-state NMR can probe the acidic sites in heterogeneous catalysts used for furan-2-carbaldehyde production and identify intermediates on the catalyst surface. acs.org For liquid-phase reactions, high-pressure NMR tubes enable the study of homogeneous catalytic cycles under relevant temperatures and pressures, helping to elucidate reaction mechanisms without disturbing the system. acs.org

Spatially-Resolved Techniques: A major emerging paradigm is the use of techniques that can map chemical and structural gradients across a catalyst bed. Spatially-resolved mass spectrometry and X-ray diffraction can provide a detailed picture of how catalyst structure and local reaction conditions change along the length of a reactor, enabling more accurate kinetic modeling and reactor design. researchgate.net

By combining these advanced characterization techniques with theoretical modeling (e.g., Density Functional Theory), researchers can build a comprehensive understanding of catalytic cycles, deactivation mechanisms, and the factors that control selectivity, paving the way for the rational design of next-generation catalysts.

Sustainable Circular Economy Models for Aldehyde Feedstocks and Products

The transition to a circular economy is a paramount goal for the chemical industry, requiring a shift from linear "take-make-dispose" models to closed-loop systems that minimize waste and maximize resource utilization. Both furan-2-carbaldehyde and heptanal are well-positioned to be central components of a future circular bioeconomy.

For furan-2-carbaldehyde , the circular model is inherently linked to the lignocellulosic biorefinery.

Feedstock Valorization: The primary feedstock is renewable and often derived from agricultural waste (e.g., corn stover, sugarcane bagasse), which avoids competition with food crops. acs.org A circular approach mandates the "cascade utilization" of this biomass, where each major component—hemicellulose, cellulose (B213188), and lignin—is converted into valuable products. mdpi.com Hemicellulose yields furan-2-carbaldehyde, while cellulose can be converted to glucose for fermentation to ethanol (B145695), and lignin can be depolymerized to produce aromatic chemicals. rsc.org

Waste as a Resource: Residues from the production process, such as solid humins, can be repurposed. For example, they can be used as fuel for the process, converted into biochar for soil amendment, or used as a carrier for new catalysts, thus closing the loop. acs.org

For heptanal , a circular economy model centers on the castor oil value chain.

Sustainable Feedstock: Castor plants are a non-food crop that can be grown on marginal lands, reducing competition with food production and promoting biodiversity. nih.gov Initiatives promoting sustainable farming practices for castor are crucial for the long-term viability of this feedstock. researchgate.net

Whole-Crop Utilization: A circular approach involves valorizing not just the oil but the entire plant. The press cake remaining after oil extraction is rich in protein and can be used for animal feed (after detoxification) or as a bio-fertilizer. The husks and stalks represent a lignocellulosic resource that could be integrated into a biorefinery, potentially for furan-2-carbaldehyde production. nih.gov

Industrial Symbiosis: The byproducts of one industry can become the raw materials for another. hmdb.ca For example, crude glycerol (B35011) from biodiesel production (which can also be made from castor oil) can be used as a carbon source in fermentation processes, while waste streams from various agricultural and food industries can be co-processed in integrated biorefineries. nih.gov

These models shift the paradigm from producing single chemicals to creating integrated value chains that maximize the utility of renewable feedstocks and minimize environmental impact.

Exploration of Undiscovered Reactivity and Derivatization Pathways for Value Creation

While furan-2-carbaldehyde and heptanal have established chemical applications, significant potential lies in exploring their untapped reactivity to create novel, high-value derivatives. Future research will focus on discovering new reaction pathways and applying modern catalytic methods to expand their chemical space.

Furan-2-carbaldehyde is a highly versatile platform molecule due to its furan (B31954) ring and aldehyde group. researchgate.net Emerging research directions include:

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions. Modifying the aldehyde group, for instance into a dimethylhydrazone, can activate the furan ring for [4+2] cycloadditions with various dienophiles, providing a route to complex, substituted benzene (B151609) derivatives. acs.org Further exploration of higher-order cycloadditions, such as [8+2] cycloadditions, with furan-based synthons could lead to novel polycyclic structures. nih.gov

C-H Bond Activation: Direct functionalization of the C-H bonds on the furan ring is a highly atom-economical strategy for creating new derivatives. Photocatalysis is being investigated to activate the aldehyde C-H bond for coupling reactions with olefins, expanding the carbon skeleton. researchgate.net

Novel Polymer Platforms: Beyond its use in furan resins, furan-2-carbaldehyde and its derivatives are being explored as monomers for novel bio-based polymers with unique properties. mdpi.com

Heptanal , as a simple aliphatic aldehyde, is a fundamental building block. While its reactivity is well-understood, new catalytic methods are enabling more sophisticated transformations:

Catalytic Tandem Reactions: Modern catalysis allows for multi-step reactions in a single pot. For example, tandem hydroaminomethylation can convert an alkene precursor (1-hexene) directly into a C8 amine by combining hydroformylation (to heptanal), condensation, and hydrogenation steps in one process. acs.org

Biocatalytic Derivatization: Enzymes offer unparalleled selectivity for transforming simple molecules. Biocatalytic systems are being developed to convert heptane (B126788) sequentially into 1-heptanol (B7768884), then to heptanal, and finally into a chiral α-hydrazino aldehyde, demonstrating the potential to build complex, stereodefined molecules from simple alkanes via their aldehyde intermediates. acs.orgnih.gov

Valorization through Condensation: Classic reactions like the Knoevenagel and aldol condensations remain important. Developing more efficient and selective catalysts for these reactions, such as nanocrystalline zeolites, can improve the synthesis of valuable products like jasminaldehyde (from heptanal and benzaldehyde) and other fragrance components or specialty chemicals. ukm.edu.myhmdb.ca

By exploring these novel reaction pathways, chemists can unlock the full potential of furan-2-carbaldehyde and heptanal as versatile building blocks for a new generation of sustainable chemicals, materials, and fuels.

Q & A

Q. What are the common methods for isolating Furan-2-carbaldehyde and heptanal from natural matrices?

Answer: Isolation typically involves steam distillation followed by solvent extraction (e.g., hexane or dichloromethane). The volatile nature of these aldehydes allows efficient separation via distillation. Post-extraction, gas chromatography-mass spectrometry (GC/MS) is used for identification and quantification. For example, in Radix Bupleuri essential oils, GC/MS analysis identified furan-2-carbaldehyde (25.23%) and heptanal (12.07%) as major components, with retention indices and spectral matching against reference libraries .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and aldehyde functionality.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies carbonyl (C=O) stretching (~1700 cm1^{-1}) and furan ring vibrations.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns (C18) with UV detection at 220–280 nm.
  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How do experimental volatility data for furan-2-carbaldehyde contradict simulation models during distillation?

Answer: During batch multi-stage distillation , furan-2-carbaldehyde exhibited lower volatility than predicted by equilibrium models. Experimental concentrations increased over time, while simulations suggested faster depletion. This discrepancy highlights the need to adjust activity coefficients or incorporate non-ideal vapor-liquid equilibrium (VLE) parameters in simulations, particularly in ethanol-water systems (75–85% ABV) .

Q. What thermodynamic properties of furan-2-carbaldehyde derivatives are critical for reaction design, and how are they determined?

Answer: Combustion energy (ΔUcomb\Delta U^\circ_{\text{comb}}) and enthalpies of formation (ΔfH\Delta_f H^\circ) are crucial. Using a precision bomb calorimeter (e.g., B-08-MA), ΔUcomb\Delta U^\circ_{\text{comb}} for derivatives like 5-(4-nitrophenyl)-furan-2-carbaldehyde is measured. For example:

CompoundΔUcomb\Delta U^\circ_{\text{comb}} (kJ/mol)ΔfH\Delta_f H^\circ (kJ/mol)
5-(4-nitrophenyl)-furan-2-carbaldehyde-3520 ± 12-215 ± 2
These values enable thermodynamic calculations for reaction feasibility and stability .

Q. What synthetic strategies optimize functionalization of furan-2-carbaldehyde with electron-withdrawing groups?

Answer:

  • Bromination/Fluorination: Conducted under inert atmospheres (N2_2/Ar) to prevent oxidation. For 5-(5-bromo-2-fluorophenyl)-furan-2-carbaldehyde, regioselective halogenation at the phenyl ring requires catalysts like FeBr3_3 or BF3_3-Et2_2O.
  • Nucleophilic Attack: The aldehyde group undergoes reactions with amines or alcohols. For example, Schiff base formation with amines at 60–80°C in ethanol .

Q. How can bioactivity of furan-2-carbaldehyde derivatives be systematically evaluated?

Answer:

  • Synthesis of Derivatives: Modify the aldehyde group to thiosemicarbazones or hydrazones via condensation reactions.
  • Antibacterial Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains using minimum inhibitory concentration (MIC) assays. For instance, certain thiosemicarbazone derivatives show MIC values as low as 1 µg/mL .
  • Mechanistic Studies: Use fluorescence quenching or molecular docking to assess binding to bacterial enzymes (e.g., penicillin-binding proteins) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in volatility data between experiments and simulations?

Answer:

  • Reassess Model Parameters: Update simulation input with experimentally derived Henry’s law constants or activity coefficients.
  • Validate with Congener Analysis: Compare with structurally similar compounds (e.g., hexanal) to identify systematic errors in volatility predictions .

Q. What methodological gaps exist in thermodynamic studies of furan-2-carbaldehyde derivatives?

Answer: Current limitations include:

  • Lack of Phase-Change Data: Limited ΔHvap\Delta H_{\text{vap}} values for derivatives.
  • Theoretical vs. Experimental Discrepancies: Additive calculation methods (e.g., Benson group contributions) may underestimate resonance stabilization in nitro-substituted derivatives. Resolution requires ab initio quantum calculations (e.g., DFT) to refine group contribution models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.